3-Phenylquinoxaline-5-carboxylic acid
Description
Properties
IUPAC Name |
3-phenylquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVGUXVBKAIKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571386 | |
| Record name | 3-Phenylquinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162135-93-5 | |
| Record name | 3-Phenylquinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Phenylquinoxaline-5-carboxylic acid chemical properties
An In-depth Technical Guide to 3-Phenylquinoxaline-5-carboxylic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: The quinoxaline scaffold represents a cornerstone in heterocyclic chemistry, recognized as a "privileged structure" due to its pervasive presence in a multitude of biologically active compounds.[1][2][3] This bicyclic system, formed by the fusion of a benzene and a pyrazine ring, offers a versatile platform for drug design. This guide focuses on a specific, highly valuable derivative: This compound . The strategic placement of a phenyl group at the 3-position and a carboxylic acid at the 5-position creates a molecule with significant potential as a key intermediate and building block in medicinal chemistry. This document provides a comprehensive exploration of its chemical properties, spectroscopic signature, synthesis, and pivotal role in the development of novel therapeutic agents, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
This compound (CAS No: 162135-93-5) is a solid organic compound whose structural and physical characteristics are fundamental to its reactivity and application.[4][5] The molecule's architecture, featuring a rigid, aromatic quinoxaline core, a lipophilic phenyl substituent, and a reactive carboxylic acid handle, dictates its behavior in chemical and biological systems.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [4] |
| Molecular Weight | 250.25 g/mol | [4] |
| CAS Number | 162135-93-5 | [4][5] |
| Boiling Point | 486°C at 760 mmHg | [4] |
| Flash Point | 247.7°C | [4] |
| Density | 1.332 g/cm³ | [4] |
| Hazard Statement | Xi (Irritant) | [4] |
Table 1: Key Physicochemical Properties of this compound.
The presence of the carboxylic acid group suggests moderate solubility in polar organic solvents such as DMSO and DMF, with limited solubility in water. Its high boiling and flash points are indicative of a stable aromatic structure.
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of this compound. The following sections detail the expected spectral signatures based on its functional groups and aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the quinoxaline and phenyl rings. A highly diagnostic feature is the carboxylic acid proton (-COOH), which should appear as a broad singlet significantly downfield (typically δ 12.0 ppm or higher), a consequence of strong deshielding and hydrogen bonding.[6]
-
¹³C NMR: The carbon spectrum will display a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of δ 165-185 ppm.[6] The remaining signals will correspond to the sp²-hybridized carbons of the aromatic rings, typically found between δ 120-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
-
O-H Stretch: A very broad and prominent absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[6][7]
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680-1710 cm⁻¹.[7][8] The position at the lower end of the typical carbonyl range is due to conjugation with the aromatic quinoxaline ring.
-
C-O Stretch: An absorption band for the C-O single bond stretch will appear in the 1210-1320 cm⁻¹ region.[7]
-
Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ range will signify the stretching vibrations within the phenyl and quinoxaline rings.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The electron ionization (EI) mass spectrum should show a distinct molecular ion (M⁺) peak at an m/z value of approximately 250. Key fragmentation pathways would likely involve the initial loss of the carboxyl group, leading to significant fragment ions.
Synthesis and Chemical Reactivity
The synthesis of the quinoxaline scaffold is a well-established process in organic chemistry, offering reliable routes to this compound.
General Synthesis Protocol
The most common and efficient method for preparing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][9] For the target molecule, this involves the reaction of 3,4-diaminobenzoic acid with phenylglyoxal .
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Illustrative):
-
Dissolution: Dissolve 3,4-diaminobenzoic acid in a suitable solvent system, such as ethanol with a catalytic amount of acetic acid.
-
Addition: To the stirred solution, add an equimolar amount of phenylglyoxal dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry. If necessary, further purification can be achieved by recrystallization from an appropriate solvent.
This hydrothermal synthesis approach is advantageous as it often avoids the need for volatile organic solvents and toxic catalysts.[10][11]
Chemical Reactivity
The reactivity of this compound is dominated by its carboxylic acid functionality. This group serves as a versatile chemical handle for derivatization, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. Common transformations include:
-
Amidation: Reaction with various amines in the presence of coupling agents (e.g., EDCI, T3P) to form amides.[12][13] This is a cornerstone reaction in medicinal chemistry for linking the quinoxaline core to other pharmacophores.
-
Esterification: Conversion to esters through reaction with alcohols under acidic conditions.
-
Reduction: Reduction of the carboxylic acid to a primary alcohol.
Role in Drug Discovery and Development
Quinoxaline derivatives are renowned for their broad spectrum of pharmacological activities.[3][14] The core structure is a key component in compounds developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[9][14][15]
This compound is primarily utilized as a crucial intermediate or building block in the synthesis of these more complex, biologically active molecules.[16] The carboxylic acid moiety allows for its incorporation into larger structures designed to interact with specific biological targets. For instance, quinoxaline-based compounds have been designed as potent inhibitors of enzymes critical to disease progression, such as histone deacetylases (HDACs) and various kinases.[9][17][18]
Caption: Role of the core compound in developing therapeutic agents.
Conclusion
This compound is a molecule of significant scientific interest, underpinned by its stable and versatile chemical nature. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an invaluable asset for chemical research. For professionals in drug development, it represents a strategically important building block, providing a reliable scaffold for the synthesis of diverse libraries of compounds aimed at a wide range of therapeutic targets. Future research will undoubtedly continue to leverage this compound to explore new chemical space and develop next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buy 2,3-diphenylquinoxaline-5-carboxylic Acid | 90833-20-8 [smolecule.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
An In-Depth Technical Guide to 3-Phenylquinoxaline-5-carboxylic Acid (CAS 162135-93-5) for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 3-phenylquinoxaline-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing information from established chemical principles and analogous structures, this document offers researchers and drug development professionals a detailed look into its synthesis, characterization, and potential biological significance. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates from closely related, well-documented quinoxaline derivatives to provide a robust and scientifically grounded resource.
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of this scaffold have been investigated and developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The specific substitutions of a phenyl group at the 3-position and a carboxylic acid at the 5-position on the quinoxaline core suggest a molecule designed to explore specific binding interactions within biological targets, potentially leveraging both hydrophobic and hydrogen-bonding interactions to achieve high affinity and selectivity.
This document will detail a robust, literature-derived synthetic protocol, outline the expected physicochemical and spectroscopic characteristics for compound verification, and explore the potential mechanisms of action and structure-activity relationships that define its therapeutic promise.
Physicochemical and Spectroscopic Characterization
A thorough characterization is paramount for the validation of any synthesized compound. Below are the key physicochemical properties and the expected spectroscopic signatures for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 162135-93-5 | |
| Molecular Formula | C₁₅H₁₀N₂O₂ | |
| Molecular Weight | 250.25 g/mol | |
| Predicted Boiling Point | 486°C at 760 mmHg | |
| Predicted Flash Point | 247.7°C | |
| Predicted Density | 1.332 g/cm³ | |
| Appearance | Expected to be a solid | General |
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline core and the phenyl ring, as well as a characteristic downfield signal for the carboxylic acid proton. The exact shifts and coupling patterns will depend on the solvent used, but typical ranges are provided.[3]
-
¹³C NMR Spectroscopy: The carbon NMR will display signals for each of the 15 unique carbon atoms in the molecule. The carboxyl carbon is expected to be the most downfield signal.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the prominent stretches of the carboxylic acid group. A very broad O-H stretch is expected, often overlapping with C-H stretches, which is a hallmark of a hydrogen-bonded carboxylic acid dimer. A strong, sharp carbonyl (C=O) stretch will also be a key diagnostic peak.[5]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis of this compound
The most direct and widely used method for the synthesis of quinoxalines is the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] For the target molecule, this involves the reaction of 2,3-diaminobenzoic acid with phenylglyoxal.
References
biological activity of 3-Phenylquinoxaline-5-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Phenylquinoxaline-5-carboxylic Acid Derivatives
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental designs, and offers detailed protocols to support further investigation into this promising class of heterocyclic compounds.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] The structural versatility of the quinoxaline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[1][4]
The this compound core, in particular, combines three key pharmacophoric features: the planar quinoxaline ring system, a modifiable phenyl group at the 3-position, and a carboxylic acid group at the 5-position. The carboxylic acid moiety can significantly influence solubility and act as a crucial interaction point with biological targets, often through hydrogen bonding.[5][6] This guide delves into the specific biological activities associated with this particular class of derivatives, exploring their mechanisms of action and structure-activity relationships (SAR).
General Synthesis Pathway
The synthesis of this compound derivatives typically involves the condensation of a substituted o-phenylenediamine with a phenylglyoxal derivative. A common and efficient approach is the hydrothermal synthesis from 3,4-diaminobenzoic acid and a 1,2-diarylketone (benzil).[7] This method is often favored for being environmentally friendlier, avoiding the use of volatile organic solvents and toxic catalysts.[7]
A representative synthetic route is outlined below. The reaction conditions, such as temperature and time, can be optimized to maximize yield and minimize side reactions like decarboxylation.[7][8]
References
- 1. novaresearch.unl.pt [novaresearch.unl.pt]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure Property Relationships of Carboxylic Acid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide on the Core Mechanism of Action of 3-Phenylquinoxaline-5-carboxylic Acid and Its Derivatives
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the development of therapeutic agents.[1][2] Its derivatives have garnered significant attention from the scientific community due to their extensive range of biological activities.[1][2][3] These compounds are recognized as a novel class of chemotherapeutic agents with proven efficacy against various tumors and microbial infections.[4][5][6][7] The versatility of the quinoxaline scaffold allows for structural modifications that can fine-tune its pharmacological properties, making it a "privileged structure" in medicinal chemistry. This guide will delve into the established mechanisms of action of quinoxaline derivatives, with a specific focus on elucidating the probable mechanism of this compound, and provide detailed experimental protocols for researchers in the field.
Part 1: Unraveling the Multifaceted Mechanisms of Action of Quinoxaline Derivatives
The biological effects of quinoxaline derivatives are diverse, stemming from their ability to interact with multiple cellular targets. The primary mechanisms of action can be broadly categorized into two main areas: anticancer and antimicrobial activities.
Anticancer Mechanisms: A Two-Pronged Attack
Quinoxaline derivatives have emerged as promising anticancer agents, and their efficacy is largely attributed to their ability to interfere with fundamental cellular processes essential for tumor growth and survival.[4][5][8] Two of the most well-documented mechanisms are the inhibition of protein kinases and the disruption of DNA integrity.
Protein kinases are a large family of enzymes that play a critical role in regulating cellular signaling pathways that control cell growth, proliferation, and survival.[9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9][10]
Quinoxaline derivatives have been identified as potent inhibitors of a variety of protein kinases, particularly tyrosine kinases.[11][12] The planar structure of the quinoxaline ring allows it to fit into the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives tumor progression.[9][13] Structure-activity relationship (SAR) studies have shown that modifications to the quinoxaline scaffold can enhance both the potency and selectivity of these inhibitors.[9]
Diagram 1: Generalized Kinase Signaling Pathway and Point of Inhibition
Caption: Quinoxaline derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling.
Another significant anticancer mechanism of certain quinoxaline derivatives is their ability to interact directly with DNA.[14][15] The planar aromatic structure of the quinoxaline ring system allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[16][17] This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.
Furthermore, some quinoxaline derivatives can also inhibit the activity of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[14] By stabilizing the transient DNA-topoisomerase II complex, these compounds lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).[14]
Antimicrobial Mechanisms: A Lethal Blow to Pathogens
Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[6][7][18][19] The primary mechanism of their antimicrobial action is believed to involve the generation of reactive oxygen species (ROS).[20]
Quinoxaline 1,4-di-N-oxides, a specific class of these derivatives, can be reduced by bacterial enzymes, leading to the production of superoxide radicals and other ROS.[20][21] This surge in oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.[20]
Part 2: The Specific Case of this compound
While direct studies on the mechanism of action of this compound are limited, its chemical structure allows for informed hypotheses based on the known activities of related quinoxaline derivatives.
-
The Phenyl Group at Position 3: The presence of a phenyl group at the 3-position is a common feature in many biologically active quinoxaline derivatives with anticancer properties.[8] This bulky aromatic substituent can enhance the binding affinity of the molecule to the hydrophobic pockets of protein kinases, potentially making it a kinase inhibitor.
-
The Carboxylic Acid Group at Position 5: The carboxylic acid group at the 5-position introduces a polar, ionizable functional group. This could influence the compound's solubility, cell permeability, and interaction with biological targets. It may form hydrogen bonds with amino acid residues in the active site of an enzyme or receptor.
Based on these structural features, it is plausible that This compound exerts its biological effects primarily through the inhibition of protein kinases , a common mechanism for anticancer quinoxaline derivatives.[9][11][12] However, the possibility of other mechanisms, such as DNA intercalation, cannot be entirely ruled out without experimental validation.
Part 3: Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of this compound or any novel quinoxaline derivative, a series of well-defined experiments are necessary. Here, we provide detailed protocols for two fundamental assays: the MTT assay to assess cytotoxicity and an in vitro kinase inhibition assay.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23][24]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[23] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[23]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 2: Experimental Workflow for the MTT Assay
Caption: A step-by-step workflow of the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.[25]
Materials:
-
Purified recombinant protein kinase of interest (e.g., a tyrosine kinase)
-
Specific kinase substrate peptide
-
ATP
-
This compound (or test compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[25]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
Test compound or DMSO (vehicle control)
-
Kinase in kinase assay buffer
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[25]
-
-
Initiate Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[25]
-
ADP Detection:
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[25] Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 1: Representative Data for a Kinase Inhibition Assay
| Compound Concentration (nM) | Kinase Activity (%) |
| 0 (Control) | 100 |
| 1 | 95 |
| 10 | 80 |
| 50 | 55 |
| 100 | 30 |
| 500 | 10 |
| 1000 | 5 |
Conclusion and Future Directions
The quinoxaline scaffold is a rich source of biologically active compounds with significant therapeutic potential. While the precise mechanism of action of this compound requires experimental confirmation, its structural features strongly suggest a role as a protein kinase inhibitor. The experimental protocols provided in this guide offer a robust framework for elucidating its mechanism and that of other novel quinoxaline derivatives. Future research should focus on identifying the specific kinase targets of these compounds, exploring their structure-activity relationships to optimize their potency and selectivity, and evaluating their efficacy in preclinical models of cancer and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. geneonline.com [geneonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. benchchem.com [benchchem.com]
Solubility Profile of 3-Phenylquinoxaline-5-carboxylic Acid: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract: 3-Phenylquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, belonging to the broader class of quinoxaline derivatives known for their diverse biological activities.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in biological assays. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this whitepaper establishes a framework for predicting its solubility based on its physicochemical properties and provides a detailed, field-proven protocol for its experimental determination.
Physicochemical Characterization and Theoretical Solubility Prediction
A molecule's solubility is dictated by its structural and chemical properties. Understanding these characteristics is the first step in predicting its behavior in different solvent systems.
Molecular Structure and Properties
This compound possesses a unique amphiphilic structure, featuring a large, rigid, and nonpolar aromatic system combined with a highly polar and acidic functional group.
-
Molecular Formula: C₁₅H₁₀N₂O₂
-
Molecular Weight: 250.26 g/mol [3]
-
Core Structure: A quinoxaline ring system (a fusion of benzene and pyrazine rings) substituted with a phenyl group at position 3 and a carboxylic acid group at position 5.[3][4]
Key Structural Features Influencing Solubility:
-
Nonpolar Moiety: The fused quinoxaline core and the appended phenyl ring are hydrophobic. This large aromatic surface area favors interactions with nonpolar and moderately polar solvents through van der Waals forces and π-π stacking.
-
Polar Moiety: The carboxylic acid (-COOH) group is a potent polar functional group. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong interactions with polar protic and aprotic solvents.
-
Acidity: The carboxylic acid group is acidic. In the presence of a base or in a solvent with sufficient basicity, it will deprotonate to form a carboxylate salt (-COO⁻). This ionization dramatically increases polarity and aqueous solubility.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the solubility of this compound across a spectrum of solvent polarities.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | Moderate | The carboxylic acid group can form strong hydrogen bonds with the solvent. However, the large nonpolar backbone may limit high solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | These solvents are excellent hydrogen bond acceptors for the carboxylic acid proton. Their polarity and organic character can effectively solvate both the polar and nonpolar regions of the molecule. DMSO is often used for dissolving quinoxaline derivatives for analysis.[5] |
| Nonpolar | Hexane, Toluene | Very Low to Insoluble | The high polarity and hydrogen-bonding capability of the carboxylic acid group are incompatible with the nonpolar nature of these solvents. The energy required to break the solute-solute hydrogen bonds would not be compensated by solute-solvent interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have moderate polarity and can act as weak hydrogen bond acceptors. They may offer some solvating power for the aromatic system, but are less effective at solvating the carboxylic acid compared to polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | While THF is more polar than diethyl ether, both are primarily nonpolar with limited ability to solvate the highly polar carboxylic acid moiety effectively. |
Experimental Determination of Solubility: A Standardized Protocol
To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.
Workflow for Solubility Determination
The following diagram outlines the critical steps for a robust solubility assessment.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Calibrated pipettes
-
Screw-capped glass vials (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of Standard Curve:
-
Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze these standards by HPLC-UV at the compound's λ_max to generate a linear calibration curve (Peak Area vs. Concentration).
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to each pre-labeled vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.
-
Accurately dispense a fixed volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical. Visual inspection should confirm that solid material remains.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.
-
Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the standard curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mmol/L.
-
Key Factors Influencing Solubility Measurements
Achieving accurate and reproducible solubility data requires controlling several experimental variables.
-
pH: For a compound with a carboxylic acid, the pH of the medium is critical. In non-buffered organic solvents, this is less of a factor. However, in any system with traces of water or basic/acidic impurities, the ionization state can change. Solubility will be significantly higher in basic media where the highly polar carboxylate salt is formed.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining a constant and recorded temperature during equilibration is essential for data consistency.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is crucial to characterize the solid form used in the experiment and to ensure that the solid remaining after equilibration is the same form.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials is mandatory for reliable results.[6]
Conclusion
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 6. benchchem.com [benchchem.com]
The Emergence of a Privileged Scaffold: A Technical History of Quinoxaline Discovery and Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Quinoxaline Core and Its Significance
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its deceptively simple architecture belies a remarkable versatility, serving as the foundational scaffold for a vast array of biologically active molecules and functional materials.[3] From anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs), the influence of the quinoxaline moiety is extensive.[4] This guide provides a technical and historical narrative of the discovery and synthetic evolution of quinoxaline compounds, offering field-proven insights for researchers and professionals in drug development. We will explore the foundational synthetic routes, the rationale behind their subsequent refinements, and the impact of these developments on the discovery of novel therapeutics and advanced materials.
Part 1: The Genesis of a Scaffold - Early Discoveries and Foundational Syntheses
The story of quinoxaline begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. The first documented synthesis of a quinoxaline derivative is credited to Körner and Hinsberg in 1884.[5][6] Their pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that would become a cornerstone of quinoxaline chemistry.[5][6]
The Hinsberg Condensation: A Robust and Enduring Method
The Hinsberg condensation remains a fundamental and widely employed method for the synthesis of quinoxalines.[7][8] The reaction proceeds via an acid-catalyzed condensation-cyclization mechanism, offering a straightforward and versatile route to a diverse range of quinoxaline derivatives.
Experimental Protocol: Classical Hinsberg Condensation
-
Reactant Preparation: Dissolve the selected o-phenylenediamine and 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux for a specified duration, typically ranging from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction. Purify the product using recrystallization or column chromatography.
The enduring utility of the Hinsberg reaction lies in its simplicity and broad substrate scope. However, the classical conditions often require high temperatures and long reaction times, prompting the development of more efficient and environmentally benign modifications.[9]
Part 2: The Evolution of Synthesis - A Drive Towards Efficiency and Sustainability
The 20th and 21st centuries have witnessed a continuous evolution of quinoxaline synthesis, driven by the need for greater efficiency, milder reaction conditions, and greener chemical processes. These advancements have expanded the synthetic chemist's toolbox, enabling the construction of increasingly complex and functionally diverse quinoxaline-based molecules.
Catalytic Innovations in Quinoxaline Synthesis
A significant focus of modern synthetic efforts has been the development of novel catalytic systems to promote the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds under milder conditions. These catalysts enhance reaction rates, improve yields, and often allow for the use of more environmentally friendly solvents.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Glycerol/Water | - | 90 | 4-6 min | 85-91 |
| TiO2-Pr-SO3H | EtOH | Room Temp | 10 min | 95 |
| Zn(OTf)2 | CH3CN | Room Temp | - | 85-91 |
| Phenol | EtOH/H2O | Room Temp | 2 min | 98 |
A comparative table of various catalysts used in the Hinsberg condensation, demonstrating the trend towards milder conditions and improved efficiency.[7]
Beyond the Dicarbonyl: Expanding the Synthetic Repertoire
Modern synthetic strategies have moved beyond the exclusive use of 1,2-dicarbonyls, employing a range of precursors to generate the quinoxaline core. These methods offer alternative pathways and can provide access to derivatives that are not readily accessible through traditional routes.
-
From α-Hydroxy Ketones: The in-situ generation of 1,2-dicarbonyls from α-hydroxy ketones, often facilitated by an oxidizing agent, provides a convenient one-pot approach to quinoxaline synthesis.[4]
-
From Alkynes: The cyclocondensation of o-phenylenediamines with aromatic alkynes, typically catalyzed by a transition metal such as copper, offers a direct route to 2,3-disubstituted quinoxalines.[5][6]
Experimental Protocol: Copper-Catalyzed Cyclocondensation of o-Phenylenediamine and Phenylacetylene
-
Reaction Setup: In a reaction vessel, combine o-phenylenediamine, phenylacetylene, Cs2CO3, and Cu(OAc)2·H2O in toluene.
-
Ligand Addition: Add the ligand, such as DMPA (N,N'-dimethyl-1,2-propanediamine).
-
Reaction Execution: Heat the mixture at 70°C for 8 hours.
-
Work-up and Purification: After cooling, purify the reaction mixture by column chromatography to isolate the desired quinoxaline product.
This method exemplifies the power of transition metal catalysis in forging new pathways for heterocyclic synthesis.
Part 3: From Bench to Bedside - The Impact of Quinoxalines in Drug Discovery
The rich chemical diversity accessible through modern synthetic methods has positioned quinoxalines as a "privileged scaffold" in medicinal chemistry. This means the quinoxaline core is a recurring motif in a multitude of biologically active compounds, demonstrating a high propensity for interacting with various biological targets.
A Spectrum of Pharmacological Activities
Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including:
-
Anticancer: Many quinoxaline-based compounds exhibit potent antitumor activity by targeting various cellular pathways.[10][11] For instance, some derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[10]
-
Antibacterial and Antifungal: The quinoxaline scaffold is found in several natural and synthetic antibiotics, such as echinomycin and levomycin.[2][3] Quinoxaline 1,4-dioxides are a notable class with significant antibacterial properties.[12]
-
Antiviral: Quinoxaline derivatives have been investigated for their antiviral activity, including against HIV and the herpes virus.[1]
-
Anti-inflammatory: Certain quinoxaline analogs have shown promise as anti-inflammatory agents.[4]
Quinoxalines in the Clinic: Marketed Drugs
The therapeutic potential of quinoxalines is underscored by the number of approved drugs that incorporate this scaffold.
-
Varenicline: A medication used for smoking cessation.[2]
-
Grazoprevir: An antiviral drug for the treatment of Hepatitis C.[13] The synthesis of grazoprevir serendipitously led to the discovery of a novel class of quinoxaline-based olefin metathesis catalysts.[13]
Part 4: Beyond Medicine - Quinoxalines in Materials Science
The unique electronic properties of the quinoxaline ring system have also made it a valuable component in the development of advanced organic materials.[6] The electron-accepting nature of the pyrazine ring, combined with the extended π-system, imparts desirable characteristics for applications in:
-
Organic Electronics: Quinoxaline-containing polymers are utilized in organic photovoltaic devices and as organic semiconductors.[4]
-
Luminescent Materials: The inherent fluorescence of some quinoxaline derivatives makes them suitable for use as dyes in solar cells and as fluorescent probes.[6]
-
Corrosion Inhibitors: Quinoxalines have been shown to effectively inhibit the corrosion of metals.[5]
Conclusion: An Enduring Legacy and a Bright Future
From its initial discovery in the late 19th century to its current status as a privileged scaffold in drug discovery and a versatile building block in materials science, the journey of the quinoxaline core is a testament to the power of synthetic chemistry. The continuous refinement of synthetic methodologies has not only provided access to a vast chemical space but has also enabled the development of life-changing medicines and innovative technologies. As researchers continue to explore the rich chemistry of this remarkable heterocycle, the legacy of the quinoxaline scaffold is certain to endure, paving the way for future discoveries and applications.
Visualizing the Core Concepts
To further elucidate the key synthetic pathways and historical developments, the following diagrams are provided.
Figure 1: The Hinsberg condensation reaction for quinoxaline synthesis.
Figure 2: A timeline of key milestones in quinoxaline history.
References
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. Quinoxaline - Wikipedia [en.wikipedia.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoxaline Derivatives
Foreword
The quinoxaline scaffold, a heterocyclic aromatic organic compound formed by the fusion of a benzene ring and a pyrazine ring, stands as a cornerstone in modern medicinal chemistry.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[3] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][2][4][5] This guide, intended for researchers, scientists, and drug development professionals, delves into the intricate structure-activity relationships (SAR) that govern the biological efficacy of these compounds. By understanding the causal links between molecular architecture and therapeutic effect, we can rationally design the next generation of more potent and selective quinoxaline-based drugs.
The Quinoxaline Core: A Foundation for Diverse Bioactivity
The fundamental quinoxaline structure is a bioisostere of quinoline and naphthalene, providing a rigid framework that is amenable to extensive chemical modification.[6][7][8] The nitrogen atoms in the pyrazine ring are key to its electronic properties and ability to form hydrogen bonds, crucial for receptor binding. The primary points of modification on the quinoxaline nucleus are the C2, C3, C6, and C7 positions. Substitutions at these sites profoundly influence the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—thereby dictating its interaction with biological targets and overall activity.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. recipp.ipp.pt [recipp.ipp.pt]
- 8. novaresearch.unl.pt [novaresearch.unl.pt]
- 9. Frontiers | Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica [frontiersin.org]
Methodological & Application
Application Notes & Protocols: 3-Phenylquinoxaline-5-carboxylic acid in Organic Synthesis
This document provides a detailed guide for researchers, medicinal chemists, and materials scientists on the synthesis and application of 3-Phenylquinoxaline-5-carboxylic acid. This versatile heterocyclic compound serves as a pivotal building block in the development of novel pharmaceuticals and functional materials. The protocols herein are designed to be robust and reproducible, with explanations grounded in established chemical principles to empower users to adapt and innovate.
Introduction: The Quinoxaline Scaffold in Modern Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of functional groups on this core allows for fine-tuning of its physicochemical and pharmacological properties. This compound is a particularly valuable derivative. The phenyl group at the 3-position modulates the molecule's electronic properties and provides a vector for further functionalization, while the carboxylic acid at the 5-position serves as a versatile synthetic handle for elaboration into amides, esters, and other functional groups, or as a coordination site for metal ions.[3][4]
PART 1: Synthesis of this compound
The cornerstone of quinoxaline synthesis is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. For the title compound, this involves the reaction of 3,4-diaminobenzoic acid with phenylglyoxal. The reaction proceeds readily, typically in an acidic medium or polar solvent, to form the thermodynamically stable aromatic quinoxaline ring.
Experimental Workflow: Synthesis of this compound
References
Application Notes and Protocols for 3-Phenylquinoxaline-5-carboxylic acid as a Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Quinoxaline Scaffold
The quinoxaline nucleus, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds. Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] This versatility has established the quinoxaline core as a focal point in modern drug discovery programs.[3]
Within the diverse landscape of quinoxaline-based building blocks, 3-Phenylquinoxaline-5-carboxylic acid emerges as a particularly valuable synthon for several strategic reasons:
-
Vectorial Diversity: The presence of two distinct and chemically addressable functional handles—the phenyl group at the C3 position and the carboxylic acid at the C5 position—allows for the directional and controlled elaboration of molecular complexity. The carboxylic acid serves as a versatile anchor for the introduction of various pharmacophoric elements through robust amide bond formation, while the phenyl ring can be further functionalized to modulate physicochemical properties and explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The phenyl substituent at the C3 position significantly influences the lipophilicity and potential for π-π stacking interactions of the resulting derivatives. The carboxylic acid at C5, being a polar and ionizable group, enhances aqueous solubility and provides a key hydrogen bonding motif, which is often crucial for target engagement.
-
Bioisosteric Potential: The carboxylic acid group can be strategically employed as a bioisostere for other acidic functionalities or can be derivatized to explore a wide range of chemical space, for instance, by conversion to esters, amides, or tetrazoles to fine-tune acidity, metabolic stability, and cell permeability.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent application in the construction of diverse molecular architectures through amide coupling. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure robust and reproducible outcomes in a research and drug development setting.
Part 1: Synthesis of the Building Block: this compound
The synthesis of this compound is most reliably achieved through the classical condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] In this case, the strategic precursors are 2,3-diaminobenzoic acid and phenylglyoxal.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Reaction Scheme:
(Self-generated image of the chemical reaction)
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier | Notes |
| 2,3-Diaminobenzoic acid | ≥98% | Commercial | Store under inert gas |
| Phenylglyoxal monohydrate | ≥97% | Commercial | |
| Glacial Acetic Acid | ACS Grade | Commercial | |
| Ethanol (200 proof) | ACS Grade | Commercial | |
| Diethyl Ether | ACS Grade | Commercial | For washing |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,3-diaminobenzoic acid (1.52 g, 10.0 mmol, 1.0 equiv) in a mixture of ethanol (30 mL) and glacial acetic acid (10 mL).
-
Reagent Addition: To the stirred suspension, add phenylglyoxal monohydrate (1.52 g, 10.0 mmol, 1.0 equiv) in one portion at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1) with 1% acetic acid. The product should be UV active.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove residual starting materials and solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or acetic acid/water to afford the pure this compound as a solid.
-
Drying: Dry the purified product under vacuum at 60 °C overnight.
Expected Characterization:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₅H₁₀N₂O₂
-
Molecular Weight: 250.25 g/mol [4]
-
¹H NMR (400 MHz, DMSO-d₆): Predicted chemical shifts (δ, ppm): ~13.5 (s, 1H, COOH), 9.4-9.2 (m, 1H, quinoxaline-H), 8.4-8.2 (m, 3H, quinoxaline-H and ortho-phenyl-H), 8.0-7.8 (m, 1H, quinoxaline-H), 7.7-7.5 (m, 3H, meta/para-phenyl-H). The broad singlet for the carboxylic acid proton is characteristic.[6][7]
-
¹³C NMR (101 MHz, DMSO-d₆): Predicted chemical shifts (δ, ppm): ~167.0 (COOH), 154.0 (quinoxaline-C), 152.0 (quinoxaline-C), 142.0 (quinoxaline-C), 140.0 (quinoxaline-C), 137.0 (phenyl-C), 132.0-128.0 (multiple quinoxaline and phenyl CH signals). The carboxyl carbon is expected in the 165-185 ppm range.[6][7]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₀N₂O₂ [M+H]⁺: 251.0815; found: 251.081x.
Part 2: Application in Amide Synthesis
The carboxylic acid moiety of this compound is a prime site for derivatization via amide bond formation. This is one of the most frequently utilized reactions in medicinal chemistry for constructing libraries of compounds for SAR studies. Below are two robust protocols for amide coupling using common and efficient reagents.
Protocol A: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, uronium-based coupling reagent that often provides high yields and short reaction times with minimal side reactions.
Workflow for HATU Coupling:
Caption: Workflow for HATU-mediated amide coupling.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier | Notes |
| This compound | As synthesized | - | |
| Amine (e.g., Benzylamine) | ≥98% | Commercial | |
| HATU | ≥98% | Commercial | Store under inert gas, moisture-sensitive |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercial | Anhydrous, amine-free |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercial | Sure/Seal™ or equivalent |
| Ethyl Acetate | ACS Grade | Commercial | |
| Saturated aq. NaHCO₃ | - | Lab prep. | |
| Brine | - | Lab prep. | |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercial |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (125 mg, 0.5 mmol, 1.0 equiv) and HATU (228 mg, 0.6 mmol, 1.2 equiv).
-
Solvent and Base Addition: Add anhydrous DMF (5 mL) and stir to dissolve. Cool the solution to 0 °C in an ice bath. Add DIPEA (0.26 mL, 1.5 mmol, 3.0 equiv) dropwise.
-
Amine Addition: Add the desired amine (e.g., benzylamine, 0.06 mL, 0.55 mmol, 1.1 equiv) to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol B: Amide Coupling using EDC/HOBt
This classic carbodiimide-based method is cost-effective and widely applicable. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble coupling reagent, and its urea byproduct can be easily removed during aqueous workup. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and minimize racemization in chiral substrates.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier | Notes |
| This compound | As synthesized | - | |
| Amine (e.g., Morpholine) | ≥99% | Commercial | |
| EDC hydrochloride | ≥98% | Commercial | |
| HOBt hydrate | ≥97% | Commercial | |
| Triethylamine (TEA) or DIPEA | ≥99.5% | Commercial | Anhydrous |
| Anhydrous Dichloromethane (DCM) or DMF | ≥99.8% | Commercial | |
| 1M HCl (aq) | - | Lab prep. | |
| Saturated aq. NaHCO₃ | - | Lab prep. | |
| Brine | - | Lab prep. |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (125 mg, 0.5 mmol, 1.0 equiv) in anhydrous DCM (10 mL).
-
Reagent Addition: Add the desired amine (e.g., morpholine, 0.05 mL, 0.55 mmol, 1.1 equiv), HOBt (81 mg, 0.6 mmol, 1.2 equiv), and triethylamine (0.21 mL, 1.5 mmol, 3.0 equiv).
-
Activation: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (115 mg, 0.6 mmol, 1.2 equiv) in one portion.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM (20 mL).
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
Summary and Outlook
This compound is a strategically valuable building block for medicinal chemistry, offering multiple points for diversification and fine-tuning of molecular properties. The protocols detailed herein provide robust and reproducible methods for its synthesis and subsequent elaboration into novel carboxamide derivatives. The choice between HATU and EDC/HOBt for amide coupling will depend on factors such as substrate reactivity, cost, and desired reaction time, with HATU generally offering faster and cleaner conversions for more challenging substrates. By leveraging this versatile scaffold, researchers can efficiently generate compound libraries to explore new chemical space and accelerate the discovery of novel therapeutic agents.
References
- 1. Human Metabolome Database: Showing metabocard for (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic Acid (HMDB0062585) [hmdb.ca]
- 2. ijrar.org [ijrar.org]
- 3. mtieat.org [mtieat.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for the Synthesis of 3-Phenylquinoxaline-5-carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Derivatives of quinoxaline are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The structural rigidity and the presence of nitrogen heteroatoms allow for specific interactions with biological targets, making them attractive cores for drug design.[4] Specifically, 3-Phenylquinoxaline-5-carboxylic acid and its derivatives are of significant interest as the phenyl group at the 3-position and the carboxylic acid at the 5-position provide key handles for further chemical modification and exploration of structure-activity relationships (SAR).
This guide provides a detailed protocol for the synthesis of this compound, focusing on the classical yet highly effective condensation reaction. It delves into the mechanistic underpinnings, experimental best practices, and critical considerations for achieving high purity and yield.
Core Synthetic Strategy: The Hinsberg Quinoxaline Synthesis
The most common and reliable method for synthesizing the quinoxaline core is the Hinsberg reaction, which involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5] For the synthesis of this compound, the key precursors are 2,3-diaminobenzoic acid and phenylglyoxal .
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Mechanistic Insights: Understanding the 'Why'
The reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent dehydration. The presence of an acid catalyst is often employed to protonate one of the carbonyl groups of the dicarbonyl compound, thereby increasing its electrophilicity and facilitating the initial attack by the diamine.
A plausible mechanism for this synthesis is as follows:
-
Nucleophilic Attack: One of the amino groups of 2,3-diaminobenzoic acid attacks one of the carbonyl carbons of phenylglyoxal.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group, leading to a dihydroxydihydroquinoxaline intermediate.
-
Dehydration: This intermediate readily undergoes acid-catalyzed dehydration to form the stable aromatic quinoxaline ring system.
A critical consideration in this specific synthesis is the potential for decarboxylation of the starting material, 2,3-diaminobenzoic acid, particularly under harsh acidic conditions and high temperatures.[6][7] This can lead to the formation of 2-phenylquinoxaline as a significant byproduct. Therefore, careful control of reaction temperature and time is crucial to minimize this side reaction.[8]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous quinoxaline carboxylic acids.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 2,3-Diaminobenzoic acid | 152.15 | 1.0 | 152 mg | Ensure high purity. |
| Phenylglyoxal monohydrate | 152.15 | 1.0 | 152 mg | Can be synthesized from acetophenone.[9] |
| Ethanol | 46.07 | - | 10 mL | Reagent grade. |
| Acetic Acid | 60.05 | - | 0.5 mL | Glacial. Acts as a catalyst and solvent. |
Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminobenzoic acid (152 mg, 1.0 mmol) and phenylglyoxal monohydrate (152 mg, 1.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) and glacial acetic acid (0.5 mL) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
A precipitate of the crude product should form. If not, the volume of the solvent can be reduced under reduced pressure.
-
Pour the reaction mixture into 20 mL of cold water with stirring.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) to remove any residual acetic acid and other water-soluble impurities.
-
-
Purification:
-
To remove potential decarboxylated byproducts and other impurities, suspend the crude solid in ethyl acetate (10 mL) and stir for 15 minutes at room temperature.[6]
-
Filter the solid, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure the purity of the starting materials. Phenylglyoxal can polymerize on standing, so using freshly prepared or purified material is recommended.[9] Incomplete reaction can be addressed by extending the reflux time.
-
Presence of Decarboxylated Byproduct: The formation of 2-phenylquinoxaline is a common issue. To minimize this, avoid excessively high temperatures or prolonged reaction times. The purification step involving washing with ethyl acetate is designed to remove this less polar impurity.[6]
-
Purification Challenges: If the product is difficult to purify by simple washing and recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be necessary.
-
Alternative Catalysts: While acetic acid is effective, other acid catalysts such as camphorsulfonic acid or even Lewis acids like zinc triflate have been reported to efficiently catalyze quinoxaline synthesis, sometimes under milder conditions.[3][5]
Conclusion
The synthesis of this compound via the Hinsberg condensation of 2,3-diaminobenzoic acid and phenylglyoxal is a robust and reproducible method. By understanding the underlying mechanism and paying close attention to reaction conditions and purification techniques, researchers can efficiently access this valuable scaffold for further derivatization and biological evaluation. The protocols and insights provided herein are intended to serve as a comprehensive guide for scientists and professionals in the field of drug discovery and development.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application of 3-Phenylquinoxaline-5-carboxylic Acid in Cancer Research: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Phenylquinoxaline-5-carboxylic acid in cancer research. While direct experimental data on this specific molecule is emerging, this guide synthesizes field-proven insights from the broader class of quinoxaline derivatives to propose its potential mechanisms and provide robust protocols for its evaluation as a novel anti-cancer agent.
Introduction: The Quinoxaline Scaffold in Oncology
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including significant potential in oncology.[2] The planar nature of the quinoxaline ring system allows for intercalation into DNA, and various substitutions on this core structure have led to the development of potent inhibitors of key signaling pathways implicated in cancer progression.[1]
Derivatives of 3-phenylquinoxaline, in particular, have shown promise. For instance, various N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides have exhibited potent antiproliferative activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the low micromolar range.[3] Similarly, 2-oxo-3-phenylquinoxaline derivatives have demonstrated significant cytotoxic effects against HCT-116 cells, inducing morphological changes indicative of apoptosis.[4] The presence of a carboxylic acid moiety, as in this compound, can enhance solubility and provide a handle for further chemical modifications, potentially improving pharmacokinetic properties and target engagement.
Postulated Mechanism of Action
Based on the established activities of structurally related quinoxaline derivatives, this compound is hypothesized to exert its anti-cancer effects through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A predominant mechanism of action for many quinoxaline-based anti-cancer compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival.[5] Quinoxaline derivatives have been shown to act as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-tumorigenic signaling cascade.[5] It is plausible that this compound could similarly interfere with this pathway, leading to decreased phosphorylation and activation of Akt and its downstream effectors.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
Induction of Apoptosis
A hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis. Several quinoxaline derivatives have been identified as potent inducers of apoptosis.[2] This is often characterized by nuclear disintegration and chromatin fragmentation.[4] The pro-apoptotic activity of these compounds is likely linked to their ability to disrupt key survival signals, such as those mediated by the PI3K/Akt pathway, leading to the activation of the intrinsic apoptotic cascade.
Experimental Protocols
The following protocols provide a systematic approach to evaluating the anti-cancer properties of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a foundational step to determine the dose-dependent cytotoxic effects of the compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by the test compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 and supra-IC50 concentrations of this compound for 24-48 hours.[6]
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with ice-cold PBS.[7]
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.[6][8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[6] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat cells with the compound for 24-48 hours. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Western Blot Analysis of PI3K/Akt Pathway
This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer.[9]
-
Protein Quantification: Determine protein concentration using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[5]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.[9]
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Data Presentation
Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on various cancer cell lines.
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HCT-116 (Colon) | Experimental Value | Experimental Value |
| MCF-7 (Breast) | Experimental Value | Experimental Value |
| HepG2 (Liver) | Experimental Value | Experimental Value |
| Normal Fibroblasts | Experimental Value | Experimental Value |
Table 2: Effect of this compound on Cell Cycle Distribution.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the in vitro evaluation of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Based on the extensive research on related quinoxaline derivatives, it is hypothesized that this compound may exert its anti-proliferative effects through the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of its efficacy and mechanism of action, paving the way for its potential translation into preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Frontiers | Corylin accelerated wound healing through SIRT1 and PI3K/AKT signaling: a candidate remedy for chronic non-healing wounds [frontiersin.org]
use of 3-Phenylquinoxaline-5-carboxylic acid in antimicrobial studies
An Application Guide for the Antimicrobial Evaluation of 3-Phenylquinoxaline-5-carboxylic acid
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold
The quinoxaline nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities its derivatives exhibit.[1] These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The incorporation of a carboxylic acid moiety, as seen in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, cell permeability, and target binding interactions.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound as a potential antimicrobial agent. It provides a logical workflow, from initial synthesis and preliminary screening to quantitative potency determination and preliminary safety assessment. The protocols are designed to be robust and self-validating, with explanations of the scientific rationale behind key experimental choices.
Proposed Synthesis of this compound
A common and effective method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For the target compound, this compound, a plausible route involves the reaction of 3,4-diaminobenzoic acid with phenylglyoxal. This reaction is typically performed in a suitable solvent like ethanol or acetic acid and may be heated to facilitate cyclocondensation.[5][6]
Rationale: This synthetic approach is chosen for its efficiency and the ready availability of the starting materials. 3,4-diaminobenzoic acid provides the necessary aniline groups for ring formation and incorporates the required carboxylic acid at the 5-position of the final quinoxaline core. Phenylglyoxal serves as the 1,2-dicarbonyl component that will form the second ring and introduce the phenyl group at the 3-position.
Part 1: Quantitative Antimicrobial Potency Determination
The cornerstone of evaluating any new antimicrobial agent is determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[7] The broth microdilution method is the gold-standard assay for quantitative MIC determination due to its efficiency, reproducibility, and conservation of test compound.[8]
Protocol: Broth Microdilution Assay for MIC Determination
Principle: This assay involves challenging a standardized suspension of bacteria with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is used to identify the MIC value.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).[1] The choice of solvent is critical; DMSO is commonly used for its ability to dissolve a wide range of organic compounds.
-
Perform serial two-fold dilutions of the compound stock solution in the appropriate broth medium directly in the 96-well microtiter plate.[7] The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a tube containing broth medium.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7]
-
Dilute this standardized suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7] This specific bacterial density is crucial for the reproducibility and comparability of MIC results across different studies.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Crucial Controls: Include a positive control (wells with bacteria and broth, but no compound) to ensure the bacteria are viable, and a negative control (wells with broth only) to check for medium sterility.[7] A solvent control (wells with bacteria, broth, and the highest concentration of DMSO used) is also essential.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Part 2: Preliminary Safety & Selectivity Profiling
A promising antimicrobial agent must not only be potent against pathogens but also safe for host cells. Therefore, assessing the cytotoxicity of this compound against a mammalian cell line is a critical step. The MTT assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[7][9]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium dye to its insoluble purple formazan.[7] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in a CO₂ incubator. This allows the cells to recover from trypsinization and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.
-
Include a vehicle control (cells treated with medium containing the same percentage of DMSO as the highest compound concentration) and an untreated control (cells in medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add a specific volume of MTT solution to each well.
-
Incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Read the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the compound concentration to determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Data Interpretation and Presentation
To effectively evaluate the potential of this compound, the antimicrobial and cytotoxicity data should be clearly summarized. A key metric derived from this data is the Selectivity Index (SI) , which provides a measure of the compound's specificity for microbial cells over mammalian cells.
Selectivity Index (SI) = CC₅₀ / MIC
A higher SI value is desirable, as it indicates greater selectivity for the microbial target.
Table 1: Sample Data Summary for this compound
| Test Organism/Cell Line | MIC (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| S. aureus (Gram-positive) | 8 | - | - |
| E. coli (Gram-negative) | 32 | - | - |
| C. albicans (Fungus) | 16 | - | - |
| HEK293 (Human Cells) | - | >128 | >16 (for S. aureus) |
Note: This table contains hypothetical data for illustrative purposes.
Further Characterization
Once initial potency and selectivity are established, further studies can provide a more complete profile of the compound's antimicrobial properties.
-
Time-Kill Assay: This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[10] It involves exposing bacteria to a fixed concentration of the compound (typically a multiple of the MIC) and measuring the number of viable cells over time.
-
Mechanism of Action Studies: Investigating how the compound works is crucial. For quinoxaline derivatives, potential mechanisms could include the inhibition of essential enzymes like kinases or interference with cell membrane integrity.[10][11]
-
Resistance Emergence Studies: Assessing the frequency at which microorganisms develop resistance to the compound is an important step in predicting its long-term clinical utility.[10]
By following this structured approach, researchers can thoroughly characterize the antimicrobial profile of this compound, generating the critical data needed to assess its potential as a novel therapeutic agent.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methodologies for Evaluating the Anti-Inflammatory Activity of 3-Phenylquinoxaline-5-carboxylic acid
Abstract
Quinoxaline derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities including anti-inflammatory effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of standard preclinical assays to evaluate the anti-inflammatory properties of a specific compound, 3-Phenylquinoxaline-5-carboxylic acid. We detail the putative mechanisms of action, including the modulation of key inflammatory pathways such as Cyclooxygenase (COX) and Nuclear Factor-kappa B (NF-κB), and provide step-by-step protocols for essential in vitro and in vivo experiments. The methodologies are designed to be robust and self-validating, enabling a thorough characterization of the compound's anti-inflammatory profile.
Introduction and Background
Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a multitude of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets.[2][5]
Derivatives of quinoxaline have been reported to possess potent anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][5] this compound belongs to this promising class. The synthesis of quinoxaline carboxylic acids can be achieved through various methods, often involving the condensation of an aromatic ortho-diamine (like 3,4-diaminobenzoic acid) with a 1,2-dicarbonyl compound.[6][7] Understanding the compound's biological activity requires a systematic approach using well-established pharmacological assays.
Putative Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of quinoxaline derivatives are often multifactorial. Based on existing literature for this class of compounds, the primary mechanisms to investigate for this compound include the inhibition of pro-inflammatory enzymes and the modulation of key signaling cascades.
Inhibition of Cyclooxygenase (COX) Enzymes
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which mediate the synthesis of prostaglandins (PGs)—key players in inflammation and pain.[8] There are two main isoforms: COX-1 (constitutively expressed, involved in physiological functions like gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable trait for minimizing gastrointestinal side effects.[9] Several quinoxaline derivatives have been identified as potent and selective COX-2 inhibitors.[10][11][12] It is therefore critical to assess the inhibitory potential of this compound against both COX-1 and COX-2.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
- 8. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Design and Evaluation of Quinoxaline-Based Therapeutic Agents
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antiviral (including anti-HIV), antibacterial, anti-inflammatory, and antidiabetic properties.[1][2][3] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Many quinoxaline-based compounds exert their therapeutic effects by acting as competitive inhibitors of key enzymes, such as protein kinases, by binding to the ATP pocket.[4][5] This guide provides a comprehensive overview of the experimental workflow for the rational design, synthesis, and biological evaluation of novel quinoxaline-based drug candidates.
Part 1: Computational and Rational Drug Design
The modern drug discovery process for quinoxaline agents begins not in the wet lab, but in silico. Computational modeling allows for the pre-selection and prioritization of candidate molecules, saving significant time and resources.[6][7] This approach focuses on predicting the biological activity and drug-like properties of hypothetical compounds before their synthesis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of quinoxaline compounds and their biological activity.[1] By developing a statistically validated 2D or 3D-QSAR model from a set of known quinoxaline derivatives with measured inhibitory activity (e.g., pIC50), researchers can predict the activity of novel, unsynthesized analogs.[1][7][8] This allows for the virtual screening of large compound libraries and the design of new molecules with potentially enhanced potency.[7]
Molecular Docking and Dynamics Simulation
Molecular docking predicts the preferred orientation of a ligand (the quinoxaline derivative) when bound to a specific protein target, such as the active site of a kinase like VEGFR-2 or a viral enzyme like HIV reverse transcriptase.[2][7] This technique provides crucial insights into the binding mode and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[9]
Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time, ensuring that the designed ligand remains securely within the active site.[7]
In Silico ADMET Profiling
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage attrition in drug development.[10][11] Various computational tools and servers can predict key drug-like parameters, such as aqueous solubility, lipophilicity (LogP), and potential toxicity, based solely on the chemical structure.[6][12] This initial screening helps to flag compounds that are likely to have poor pharmacokinetic profiles.
Part 2: Chemical Synthesis of Quinoxaline Derivatives
The synthesis of the quinoxaline core is well-established, with the most common method being the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[13][14] Modern protocols have been optimized for efficiency, yield, and environmental friendliness ("green chemistry").[15][16]
Workflow for Quinoxaline Synthesis and Screening
Caption: High-level workflow for quinoxaline-based drug discovery.
Protocol 2.1: General Procedure for Synthesis of 2,3-Disubstituted Quinoxalines
This protocol describes a common and efficient method for synthesizing quinoxaline derivatives.[13][17]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Substituted 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Ethanol or Toluene (8-10 mL)
-
Catalyst (optional, e.g., a few drops of acetic acid, or a heterogeneous catalyst)[13][16]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add the solvent (e.g., ethanol) and a magnetic stir bar.
-
If using a catalyst, add it to the mixture.
-
Attach a condenser and stir the mixture at room temperature or under reflux, as required by the specific substrates.[13][17] Reaction times can vary from 30 minutes to several hours.
-
Monitor the reaction's progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Biological Evaluation of Quinoxaline Candidates
Once synthesized and purified, the quinoxaline derivatives must be evaluated for their biological activity. For anticancer drug design, this typically involves a tiered screening approach.
Screening Cascade for Anticancer Activity
Caption: Tiered screening approach for anticancer quinoxaline derivatives.
Protocol 3.1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[1][4]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.[18]
-
Remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Data Presentation: In Vitro Anticancer Activity
Results from cytotoxicity screens are typically summarized in a table to compare the potency of different derivatives across various cell lines.[1][4]
| Compound ID | R² Group | R³ Group | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. A549 (Lung) |
| 1a | Phenyl | Phenyl | 22.1 | 48.0 | 46.6 |
| 1b | Phenyl | Furanyl | 9.0 | 4.4 | >50 |
| 1c | Furanyl | Furanyl | 4.4 | 2.5 | 6.9 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.5 |
| Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1][20] |
Protocol 3.2: Cell Cycle Analysis
This protocol is used to determine if a compound induces cell cycle arrest at a particular phase (G1, S, or G2/M).[18][19]
Materials:
-
Cancer cells treated with a quinoxaline derivative
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the quinoxaline derivative at its IC₅₀ concentration for 24-48 hours.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 4: Structure-Activity Relationship (SAR) and ADMET Profiling
Structure-Activity Relationship (SAR) Analysis
The data gathered from biological testing is used to establish the SAR.[20] By comparing the chemical structures and IC₅₀ values of the synthesized analogs (as in the table above), researchers can deduce which chemical modifications enhance or diminish activity. For example, analysis might reveal that introducing an electron-withdrawing group at a specific position increases potency, or that a particular linker is essential for activity.[1][21] This knowledge is invaluable for guiding the next round of compound design.
In Vitro ADMET Profiling
Promising compounds from the initial biological screens should undergo in vitro ADMET testing to validate the earlier in silico predictions.[10][22] These assays provide experimental data on critical drug-like properties.
Key In Vitro ADMET Assays:
-
Solubility: Kinetic or thermodynamic solubility assays.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to predict intestinal absorption.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic breakdown.
-
CYP450 Inhibition: Assays to determine if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Cytotoxicity in Normal Cells: Evaluating the compound's toxicity against non-cancerous cell lines (e.g., normal human fibroblasts) to determine its selectivity index.[1]
Part 5: In Vivo Evaluation
The final preclinical step is to evaluate the most promising lead compound in a living organism to assess its efficacy and safety.[23]
Common In Vivo Models:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with the quinoxaline compound, and its effect on tumor volume and weight is measured over time.[19]
-
Pharmacokinetic (PK) Studies: The compound is administered to animals (e.g., rats or mice), and blood samples are taken over time to determine its concentration in the plasma. This helps to understand its absorption, distribution, metabolism, and excretion profile in a whole organism.
-
Toxicology Studies: Acute and chronic toxicity studies are performed in animals to identify potential adverse effects and determine a safe dose range for potential human trials.
By systematically following this integrated workflow of computational design, chemical synthesis, and tiered biological evaluation, researchers can efficiently identify and optimize novel quinoxaline derivatives with strong potential as next-generation therapeutic agents.
References
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 12. Computational design of quinoxaline molecules as VEGFR-2 inhibitors: QSAR modelling, pharmacokinetics, molecular dockin… [ouci.dntb.gov.ua]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 16. arabjchem.org [arabjchem.org]
- 17. acgpubs.org [acgpubs.org]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring the Biological Activity of Quinoxalines
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][4][5][6] This versatility stems from the quinoxaline core's ability to interact with a multitude of biological targets, often through mechanisms like enzyme inhibition or DNA intercalation.[7][8][9]
This guide provides a comprehensive overview of the essential techniques and detailed protocols for evaluating the biological activities of novel quinoxaline derivatives. It is designed to equip researchers with the practical knowledge needed to move from compound synthesis to robust biological characterization.
I. Anticancer Activity Evaluation
Quinoxaline derivatives have emerged as a significant class of anticancer agents, primarily due to their role as competitive inhibitors of protein kinases, which are crucial for cell signaling, proliferation, and division.[7] Many derivatives also induce apoptosis (programmed cell death) and interfere with the cell cycle, making them promising candidates for chemotherapy.[7][10] The initial evaluation of anticancer potential begins with assessing a compound's cytotoxicity against various cancer cell lines.
A. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational method for screening the cytotoxic effects of new compounds. Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11][12] The amount of formazan produced, measured colorimetrically, is directly proportional to the number of viable cells.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Differential inhibition of a restriction enzyme by quinoxaline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Phenylquinoxaline-5-carboxylic Acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Phenylquinoxaline-5-carboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to Purifying this compound
This compound is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. Achieving high purity of this compound is critical for accurate biological evaluation and reliable material properties. The purification process primarily aims to remove unreacted starting materials, side-products, and other contaminants that may have formed during its synthesis. The most common synthetic route involves the condensation of 2,3-diaminobenzoic acid with phenylglyoxal.
Potential impurities can therefore include:
-
Unreacted 2,3-diaminobenzoic acid: Due to incomplete reaction.
-
3-Phenylquinoxaline: Formed if decarboxylation of the target compound occurs, particularly at elevated temperatures.[1][2]
-
Regioisomers: Depending on the specificity of the condensation reaction.
-
Polymeric byproducts: From side reactions.
This guide will focus on the two most effective purification techniques for this class of compounds: recrystallization and column chromatography .
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough to dissolve the compound even at elevated temperatures. | Select a more polar solvent. For carboxylic acids, polar protic solvents like ethanol, methanol, or acetic acid are often effective.[3] A solvent mixture can also be employed. |
| The compound "oils out" instead of forming crystals upon cooling. | The solution is supersaturated, or the cooling process is too rapid. The solvent may also be too nonpolar. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation. Allow the solution to cool more slowly. Ensure the chosen solvent is appropriate for the compound's polarity. |
| No crystals form upon cooling. | The solution is not saturated. Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals. |
| The product is not significantly purer after recrystallization. | The impurities have similar solubility profiles to the desired compound in the chosen solvent. Co-crystallization of impurities is occurring. | A different recrystallization solvent or a solvent pair may be necessary.[3] If impurities are very similar, an initial purification by column chromatography may be required before a final recrystallization step. |
Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| The compound does not move from the origin (Rf = 0). | The eluent is not polar enough to displace the compound from the stationary phase (silica gel). | Increase the polarity of the mobile phase. For carboxylic acids, adding a small amount of a polar solvent like methanol or acetic acid to the eluent can help. A common mobile phase for acidic compounds is a mixture of hexane and ethyl acetate with 1-2% acetic acid. |
| The compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent (e.g., hexane). |
| Poor separation of the compound from impurities (streaking or overlapping bands). | The column may be overloaded with the sample. The solvent system may not be optimal. The compound may be degrading on the silica gel. | Use less crude material on the column. Perform a more thorough optimization of the solvent system using Thin Layer Chromatography (TLC) beforehand. For acidic compounds that streak, adding a small amount of acetic acid to the eluent can improve the peak shape. |
| The compound appears to be degrading on the column. | Silica gel is acidic and can cause degradation of sensitive compounds. | Deactivate the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine, followed by washing with the mobile phase. However, for a carboxylic acid, this is generally not recommended as it will deprotonate the acid and cause it to stick to the silica. Sticking to an acidic mobile phase is usually the better strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound?
A1: While the ideal solvent should be determined experimentally, good starting points for carboxylic acids like this compound are polar protic solvents such as ethanol , methanol , or acetic acid .[3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective for achieving the desired solubility profile (soluble when hot, insoluble when cold).
Q2: How can I monitor the purity of my compound during the purification process?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired compound from impurities. Quinoxaline derivatives are typically UV-active, allowing for easy visualization under a UV lamp.
Q3: My purified this compound shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic indicator of an impure sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Q4: How should I store purified this compound?
A4: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light. For long-term storage, refrigeration is recommended.
Q5: Can I use reverse-phase chromatography to purify this compound?
A5: Yes, reverse-phase chromatography can be an effective alternative, particularly if the impurities are more polar than the target compound. In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18 silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid) is used.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on the scale of the experiment and the impurity profile.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, acetic acid, and mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble material.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for a carboxylic acid on silica gel is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, with the addition of 1-2% acetic acid to prevent streaking. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
Quinoxaline Synthesis Optimization: A Technical Support Guide for Researchers
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of quinoxalines. Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2][3][4][5] This resource is structured to help you navigate the complexities of their synthesis and optimize your reaction conditions for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during quinoxaline synthesis.
Q1: My quinoxaline synthesis is resulting in a low yield. What are the most common causes?
Low yields are a frequent challenge in quinoxaline synthesis and can be attributed to several factors:
-
Suboptimal Reaction Conditions: The classical synthesis, which involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often necessitates high temperatures and strong acid catalysts.[6] These harsh conditions can lead to the degradation of starting materials or the final product.[6] The choice of solvent, catalyst, and temperature plays a critical role in the reaction's success.[6]
-
Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the dicarbonyl compound can participate in side reactions, thereby reducing the yield of the desired quinoxaline.[6]
-
Undesired Side Reactions: The formation of byproducts is a common issue that consumes reactants and lowers the overall yield.[6]
-
Product Degradation: The synthesized quinoxaline may not be stable under the employed reaction conditions, particularly with extended reaction times or elevated temperatures.[6]
Q2: I'm observing the formation of multiple products in my reaction. How can I improve the selectivity?
The formation of multiple products, often regioisomers, is a known challenge, especially when working with substituted o-phenylenediamines.[6]
-
Regioselectivity: When using unsymmetrical 1,2-diamines, the two amino groups can exhibit different reactivities, leading to the formation of isomeric products.[6] The regioselectivity can be influenced by the choice of catalyst and reaction conditions.[6]
Q3: What are the key parameters to consider when selecting a catalyst for quinoxaline synthesis?
A wide array of catalysts has been developed to improve the efficiency and environmental friendliness of quinoxaline synthesis.[1][7] Key considerations include:
-
Activity and Mildness of Conditions: Modern catalysts aim to facilitate the reaction under milder conditions, such as room temperature, to avoid product degradation and side reactions.[8][9]
-
Reusability and Environmental Impact: The use of recyclable and environmentally benign catalysts, often referred to as "green chemistry" approaches, is highly encouraged.[1][5] Heterogeneous catalysts are often favored for their ease of separation and potential for reuse.[7][10]
-
Cost-Effectiveness: The catalyst's cost and availability are practical considerations in both academic and industrial settings.[2][9]
Q4: How does the choice of solvent impact the reaction outcome?
The solvent can significantly influence reaction rates and yields. While traditional methods often use ethanol or acetic acid[1][11], modern protocols explore a wider range of options:
-
Green Solvents: Water or mixtures of ethanol and water are increasingly used to develop more environmentally friendly protocols.[11]
-
Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, which simplifies purification and reduces waste.[8][12]
-
Polar Aprotic Solvents: Solvents like DMSO and DMF have also been employed, sometimes offering advantages in solubility and reaction rate.[7][8]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during quinoxaline synthesis.
Problem 1: Low or No Product Yield
Low product yield is a primary concern for synthetic chemists. The following workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify Starting Material Purity: As a first step, ensure the purity of your o-phenylenediamine and dicarbonyl compound, as impurities can significantly hinder the reaction.[6]
-
Optimize Reaction Conditions:
-
Temperature: While classical methods use high temperatures[1], many modern catalysts are effective at room temperature.[8][11] Running the reaction at a lower temperature can prevent the degradation of reactants and products.[6]
-
Solvent: The choice of solvent is crucial. A screening of different solvents such as ethanol, acetonitrile, toluene, or even water might be necessary to find the optimal medium for your specific substrates.[1][8][13]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.[8]
-
-
Evaluate Catalyst Activity:
-
Investigate Product Loss During Workup: Significant product loss can occur during the purification process. Analyze your extraction, filtration, and crystallization steps to identify potential areas of loss.
Problem 2: Formation of Side Products and Isomers
The formation of unintended products complicates purification and reduces the yield of the desired compound.
Strategies to Improve Selectivity:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction, especially with unsymmetrical diamines.[6] Experimenting with different catalysts is recommended.
-
Milder Reaction Conditions: Employing milder conditions, such as lower temperatures and shorter reaction times, can often minimize the formation of side products.[8]
-
Control of Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of one reactant can sometimes lead to the formation of byproducts.
Problem 3: Difficult Purification
Quinoxaline derivatives can sometimes be challenging to purify due to their physical properties.
Purification Strategies:
-
Recrystallization: This is a common and often effective method for purifying solid quinoxaline derivatives. Ethanol is a frequently used solvent for recrystallization.[1]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique.[1][14]
-
Acid-Base Extraction: Since quinoxaline is a weak base, it can form salts with acids.[1][3] This property can sometimes be exploited for purification through liquid-liquid extraction.[15]
Section 3: Experimental Protocols and Data
This section provides examples of optimized reaction conditions for quinoxaline synthesis.
Table 1: Comparison of Catalysts for Quinoxaline Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TiO₂-Pr-SO₃H | Substituted 1,2-phenylenediamine, Benzil | EtOH | Room Temp. | 10 min | 95 | [1] |
| Cerium(IV) Ammonium Nitrate (CAN) | Substituted Benzil, o-phenylenediamine | MeCN or Protic Solvents | Not specified | 20 min | Not specified | [1] |
| Hexafluoroisopropanol (HFIP) | Benzil, o-phenylenediamine | HFIP | Room Temp. | 1 h | 95 | [1] |
| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, Benzil | Toluene | 25 | 120 min | 92 | [8] |
| Phenol | Aromatic o-diamine, 1,2-dicarbonyl compound | EtOH:Water (7:3) | Room Temp. | Not specified | Not specified | [11] |
| Al₂O₃–ZrO₂ | 1,2-diamines, Phenacyl bromides or Benzil | DMF | Room Temp. | Short | Excellent | [7] |
General Experimental Protocol for Quinoxaline Synthesis
The following is a general procedure that can be adapted based on the specific substrates and catalyst used.
-
Reactant Preparation: To a suitable reaction vessel, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5 mL) and the catalyst (e.g., 10 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, the workup procedure will depend on the nature of the product and the catalyst.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1][14]
Caption: General experimental workflow for quinoxaline synthesis.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to optimizing conditions. The most common route for quinoxaline formation is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.
Caption: Simplified mechanism of quinoxaline formation.
The reaction typically proceeds through a series of steps:
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks a carbonyl carbon of the 1,2-dicarbonyl compound.
-
Condensation: This is followed by the elimination of a water molecule to form an imine intermediate.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration/Oxidation: A final dehydration or oxidation step yields the aromatic quinoxaline ring system.
Catalysts, particularly acids, facilitate this process by activating the carbonyl groups towards nucleophilic attack.[16]
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor | MDPI [mdpi.com]
- 15. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Phenylquinoxaline-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Phenylquinoxaline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
General Synthesis Workflow
The synthesis of this compound is typically achieved through the condensation of 2,3-diaminobenzoic acid with phenylglyoxal. The following diagram outlines the general experimental workflow from starting materials to the purified final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A low yield in quinoxaline synthesis is a common problem that can stem from several factors. The classical method, involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, can be sensitive to reaction conditions.[1][2]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The temperature, solvent, and catalyst choice are critical. Harsh conditions, such as high temperatures and strong acids, can lead to the degradation of starting materials or the final product.[2][3] Conversely, conditions that are too mild may result in an incomplete reaction.
-
Solution: An optimization of reaction conditions is crucial. Modern approaches often favor milder conditions. For instance, some quinoxaline syntheses achieve excellent yields at room temperature or slightly elevated temperatures (50°C) using solvents like ethanol or acetic acid.[4][5] The use of an appropriate catalyst can also significantly accelerate the reaction and improve yields.[2][6]
-
-
Poor Quality of Starting Materials: Impurities in the 2,3-diaminobenzoic acid or phenylglyoxal can participate in side reactions, consuming the reactants and lowering the yield of the desired product.[1]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before starting the synthesis.
-
-
Side Reactions: The primary competing reaction is often the decarboxylation of the carboxylic acid group, especially at elevated temperatures, leading to the formation of 3-phenylquinoxaline as a byproduct.[7][8]
-
Solution: Carefully control the reaction temperature. Lower temperatures generally suppress decarboxylation.[8] See the dedicated troubleshooting question on this topic below.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis
| Catalyst/Solvent System | Temperature | Time | Yield (%) | Reference |
| Glacial Acetic Acid | 50 °C | 4-8 h | High (not specified) | [5] |
| Camphorsulfonic Acid (20 mol%) / EtOH | Room Temp. | 2-8 h | Excellent (up to 95%) | [9] |
| None / Methanol | Room Temp. | 1 min | Good to Excellent | [4] |
| High-Temperature Water (HTW) + 5% HOAc | 150-230 °C | 5-60 min | 65-98% | [7][8] |
| Zinc Triflate / CH₃CN | Room Temp. | Not specified | up to 90% | [10] |
Q2: I am observing a significant amount of a major byproduct, which I suspect is 3-phenylquinoxaline. How can I prevent this?
This is a critical issue specific to the synthesis of quinoxaline carboxylic acids. The byproduct is almost certainly the result of decarboxylation.
Cause:
The carboxylic acid group on the benzene ring is susceptible to removal (decarboxylation) under thermal stress. High-temperature water (HTW) synthesis studies have shown that 3,4-diaminobenzoic acid can decarboxylate to o-phenylenediamine, which then reacts to form the non-carboxylated quinoxaline.[8][11] This side reaction directly reduces the yield of the desired this compound.
Solutions:
-
Strict Temperature Control: This is the most critical parameter. Avoid excessively high temperatures and prolonged heating.
-
Recommendation: Based on analogous syntheses, maintaining the reaction temperature at or below 150°C can significantly reduce the rate of decarboxylation.[7][8] For the reaction of 4,4′-dimethoxybenzil and 3,4-diaminobenzoic acid, reducing the temperature from 230°C to 150°C was key to minimizing the decarboxylated byproduct.[7]
-
-
Optimize Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction closely with TLC and stop it once the starting diamine has been consumed. Prolonged exposure to heat, even at moderate temperatures, can increase the amount of decarboxylation.
-
Choice of Catalyst and Solvent: Employing a highly efficient catalyst that allows the reaction to proceed at a lower temperature can be an effective strategy.[9][10] Green chemistry protocols using solvents like methanol or ethanol at room temperature are particularly advantageous as the mild conditions are less likely to induce decarboxylation.[4]
Q3: My final product is difficult to purify. What are the common impurities and what is the best purification strategy?
Purification challenges usually arise from the presence of unreacted starting materials or closely related side products.
Common Impurities:
-
Unreacted Starting Materials: 2,3-diaminobenzoic acid or phenylglyoxal.
-
Decarboxylated Byproduct: 3-phenylquinoxaline.
-
Isomers: If the starting diamine is not perfectly pure, regioisomers can form.[1]
Purification Strategy:
Recrystallization is the most effective method for purifying the final product.
-
Solvent Selection: Ethanol or ethyl acetate are commonly reported as effective solvents for the recrystallization of quinoxaline carboxylic acids.[5] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., boiling ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the classical and most common method for synthesizing quinoxalines? The most prevalent method is the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine or its derivatives) and a 1,2-dicarbonyl compound.[2][3] This method is widely used due to its simplicity and the commercial availability of the starting materials.[2]
Q2: Which specific starting materials are required for the synthesis of this compound? The required starting materials are 2,3-diaminobenzoic acid and phenylglyoxal .
Q3: What types of catalysts can be used, and what are their advantages? A wide range of catalysts can be employed. Acid catalysts like camphorsulfonic acid are efficient for reactions at room temperature.[9] Environmentally friendly catalysts like zinc triflate[10] or solid acid catalysts (e.g., TiO₂-Pr-SO₃H) offer high yields, simple workups, and catalyst recyclability.[10] The primary advantage of using a catalyst is that it often allows the reaction to proceed under milder conditions and in shorter times, which can improve the overall yield and minimize side reactions like decarboxylation.[2][6]
Q4: Are there any "green" or catalyst-free methods available? Yes. Highly efficient, catalyst-free protocols have been developed. One notable method involves simply stirring the diamine and dicarbonyl compound in methanol at room temperature for as little as one minute, affording good to excellent yields.[4] Syntheses in high-temperature water are also considered a green alternative, avoiding volatile organic solvents.[8][11]
Q5: How does the choice of solvent impact the reaction? The solvent plays a crucial role. It must dissolve the reactants, but it can also influence the reaction rate and outcome.
-
Protic Solvents: Alcohols like methanol and ethanol are excellent choices, often facilitating the reaction even at room temperature.[4][9]
-
Acidic Solvents: Glacial acetic acid can act as both a solvent and a catalyst for the condensation.[5]
-
Green Solvents: Water is a sustainable choice, particularly at high temperatures where it can act as a mild acid catalyst.[8] The choice of solvent can significantly influence the efficiency and environmental impact of the synthesis.[12]
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield by using mild conditions that suppress the decarboxylation side reaction. It is adapted from principles outlined in modern, efficient quinoxaline syntheses.[5][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, add 2,3-diaminobenzoic acid (1.0 mmol, 1 eq.).
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Catalyst Addition: Add camphorsulfonic acid (0.2 mmol, 20 mol%).[9]
-
Reactant Addition: While stirring, add phenylglyoxal (1.0 mmol, 1 eq.) to the mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the 2,3-diaminobenzoic acid spot disappears (typically 2-8 hours).[9]
-
Work-up: Once the reaction is complete, add cold water (10 mL) to the flask and continue stirring until a solid precipitate forms.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold water and allow it to air dry.
Protocol 2: Purification by Recrystallization
-
Transfer Crude Product: Place the crude this compound into an Erlenmeyer flask.
-
Add Solvent: Add a minimal amount of ethanol and heat the mixture to boiling with stirring (use a hot plate). Continue adding small portions of hot ethanol until the solid just dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.
-
Ice Bath: Place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Filtration: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small volume of ice-cold ethanol to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. ijrar.org [ijrar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
Technical Support Center: Synthesis of 3-Phenylquinoxaline-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-Phenylquinoxaline-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific synthesis. Quinoxaline carboxylic acids are vital scaffolds in medicinal chemistry, but their preparation is often plagued by specific and persistent side reactions. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis of this compound, which typically involves the condensation of 3,4-diaminobenzoic acid with phenylglyoxal.
Q1: My reaction yield is low, and my primary impurity has a slightly higher Rf on TLC than my desired product. NMR analysis suggests it's 3-phenylquinoxaline. What is causing this, and how can I prevent it?
A1: This is the most prevalent issue and is almost certainly caused by decarboxylation.
Causality: The formation of 3-phenylquinoxaline results from the loss of the carboxylic acid group (–COOH) from your starting material, 3,4-diaminobenzoic acid. Aromatic carboxylic acids are susceptible to thermal decarboxylation, a reaction that is often accelerated at the high temperatures and acidic conditions sometimes used for quinoxaline synthesis.[1][2] The electron-donating nature of the two amino groups on the benzene ring can further facilitate this undesired reaction. The decarboxylation can occur in the starting material before it condenses, leading to the formation of o-phenylenediamine, which then reacts with phenylglyoxal to yield the unwanted 3-phenylquinoxaline side product.[3]
Troubleshooting & Optimization:
-
Temperature and Time Optimization: This is a delicate balance. While higher temperatures accelerate the desired condensation, they dramatically increase the rate of decarboxylation.[1] A systematic study has shown that lowering the reaction temperature can significantly suppress the formation of the decarboxylated side product. For instance, conducting the reaction at 150°C for 60 minutes in 5% aqueous acetic acid can yield the desired product in 86% with minimal decarboxylation, whereas at 230°C for just 10 minutes, the decarboxylated product can be a major component.[1][3]
-
Actionable Advice: Run a temperature screen from 130°C to 170°C, monitoring by TLC or HPLC to find the optimal point where the rate of product formation is reasonable, and the rate of side-product formation is low.
-
-
Protect the Carboxylic Acid: A highly effective, albeit multi-step, strategy is to use a protected form of the starting material.[2][3]
-
Esterification: Start with methyl 3,4-diaminobenzoate. This ester is not prone to decarboxylation under the reaction conditions. After the quinoxaline ring is formed, the methyl ester can be hydrolyzed to the desired carboxylic acid in a subsequent step. This approach completely avoids the decarboxylation side product.[1]
-
Boc-Protection: Using a di-Boc-protected 3,4-diaminobenzoic acid is another advanced method. The Boc groups are removed in situ or in a subsequent step, coupling the deprotection with the quinoxaline synthesis.[2]
-
Q2: The reaction is sluggish and fails to proceed to completion even after extended heating. How can I improve the reaction rate without increasing decarboxylation?
A2: Sluggish reactions are typically due to insufficient activation of the carbonyl groups or poor solubility.
Causality: The condensation reaction to form the quinoxaline ring is generally acid-catalyzed.[4] The acid protonates a carbonyl group of the phenylglyoxal, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of 3,4-diaminobenzoic acid. If the acidity is too low, this activation is inefficient.
Troubleshooting & Optimization:
-
Catalyst Selection: While the carboxylic acid moiety of the starting material provides some inherent acidity, it is often insufficient.[1]
-
Acetic Acid: A common and effective choice is using glacial acetic acid as a solvent or co-solvent (e.g., 5% in water), which provides sufficient catalysis for the condensation.[1]
-
Organocatalysts: Camphor-10-sulfonic acid (CSA) has been shown to be an efficient organocatalyst for quinoxaline synthesis at room temperature in ethanol, which could be a viable strategy to avoid thermal decarboxylation.[4]
-
Lewis Acids: In some cases, mild Lewis acids can be employed, but care must be taken to ensure they don't chelate with the substrate in a way that inhibits the reaction.
-
-
Solvent System: Ensure your starting materials are adequately solubilized.
Q3: How can I effectively separate this compound from the 3-phenylquinoxaline impurity?
A3: Separation can be challenging due to similar core structures, but it is achievable by exploiting the difference in acidity.
Causality: The key difference between your product and the main side product is the presence of the acidic carboxylic acid group. This can be used to selectively extract one component from an organic mixture.
Troubleshooting & Optimization:
-
Acid-Base Extraction: This is the most robust method.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1M) sodium carbonate (Na₂CO₃) solution.
-
The desired carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble and will move to the aqueous layer. The neutral, decarboxylated side product will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 1-2M HCl) until the product precipitates out (typically pH < 4).
-
Filter the solid, wash with cold water, and dry to obtain the purified product.
-
-
Column Chromatography: While possible, this can be difficult. The polarities may be close, requiring careful solvent system selection (e.g., a dichloromethane/methanol or ethyl acetate/hexane system with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape). This method is generally less efficient for bulk separation than extraction.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting materials for synthesizing this compound?
The most direct and common approach is the condensation reaction between 3,4-diaminobenzoic acid and phenylglyoxal .[1] Phenylglyoxal is often used as its monohydrate, which is a more stable solid.
Q2: Why is an acid catalyst often required?
The mechanism involves the nucleophilic attack of an amine group onto a carbonyl carbon.[4] The carbonyl group of phenylglyoxal is not sufficiently electrophilic for the reaction to proceed rapidly with the weakly nucleophilic aromatic amine. An acid catalyst protonates one of the carbonyl oxygens, which significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack and the subsequent cyclization and dehydration steps.[4]
Q3: Are there modern, milder synthetic routes that have been developed?
Yes, the field is actively moving towards greener and more efficient methods. Many of these focus on improving the catalyst to allow for lower reaction temperatures.[6][7]
-
Nanocatalysts: Various nanocatalysts, such as silica nanoparticles or magnetic Fe₃O₄ nanoparticles, have been used to catalyze the condensation under milder, often solvent-free, conditions at room temperature.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, potentially reducing the window for thermal decarboxylation to occur.[8]
-
One-Pot Procedures: As mentioned in the troubleshooting section, multi-step one-pot procedures starting from protected diamines are a robust way to avoid side reactions.[1][3]
Data Summary: Impact of Reaction Conditions on Decarboxylation
The following table summarizes experimental data on the synthesis of a 2,3-diarylquinoxaline-6-carboxylic acid, which serves as a direct model for understanding the decarboxylation side reaction relevant to the target molecule.
| Starting Material | Temperature (°C) | Time (min) | Solvent | Yield of Carboxylic Acid (%) | Yield of Decarboxylated Side Product (%) | Reference |
| 3,4-Diaminobenzoic Acid | 230 | 10 | 5% aq. HOAc | 75 | 21 | [1] |
| 3,4-Diaminobenzoic Acid | 150 | 10 | 5% aq. HOAc | 64 | Not Reported (low) | [1] |
| 3,4-Diaminobenzoic Acid | 150 | 60 | 5% aq. HOAc | 86 | < 5 (estimated) | [1] |
| Methyl 3,4-Diaminobenzoate | 230 | 180 | 5% aq. HOAc | 77 (after hydrolysis) | 0 | [1] |
Data adapted from a study on a structurally analogous system.[1]
Visualizing the Reaction and Side Reactions
The following diagram illustrates the desired synthetic pathway to this compound and the competing decarboxylation side reaction.
Caption: Main synthesis pathway and key decarboxylation side reaction.
Recommended Experimental Protocol (Low-Temperature Method)
This protocol is optimized to minimize the decarboxylation side reaction by employing moderate heating over a longer period.
Materials:
-
3,4-Diaminobenzoic acid
-
Phenylglyoxal monohydrate
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
2M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-diaminobenzoic acid (1.0 eq) and phenylglyoxal monohydrate (1.05 eq).
-
Solvent Addition: Add a solution of 5% aqueous acetic acid (e.g., 5 mL acetic acid in 95 mL deionized water). The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Heating: Heat the reaction mixture to 150°C in an oil bath and maintain vigorous stirring for 60-90 minutes.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The starting diamine spot should be consumed.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water, followed by two washes with saturated NaHCO₃ solution. Combine the aqueous basic washes , as they contain your product. The organic layer contains the neutral side product and can be discarded.
-
Precipitation: Cool the combined aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~3-4. A solid precipitate of the desired product should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a cold, non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified this compound under vacuum to a constant weight. Characterize by NMR and MS to confirm identity and purity.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. ijrar.org [ijrar.org]
- 5. mtieat.org [mtieat.org]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of quinoxaline compounds
Welcome to the Technical Support Center for the scale-up synthesis of quinoxaline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning quinoxaline synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful and efficient synthesis of these vital heterocyclic compounds.
Introduction to Quinoxaline Synthesis Challenges
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique physicochemical properties.[1][2] The most common synthetic route is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][4][5] While this method is straightforward in principle, its scale-up presents significant hurdles, including diminished yields, prolonged reaction times, and the use of hazardous reagents.[1][3][4] This guide provides practical, field-proven insights to overcome these challenges.
Troubleshooting Guide: From Low Yields to Purification Nightmares
This section addresses specific issues that may arise during the scale-up synthesis of quinoxaline compounds, offering potential causes and actionable solutions.
Problem 1: Consistently Low Reaction Yields
Low yields are a frequent and frustrating issue in scale-up synthesis. The causes can be multifaceted, ranging from incomplete reactions to product degradation.[4][6]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion on a larger scale due to inefficient mixing or heat transfer.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments and monitor progress by Thin Layer Chromatography (TLC).[6] Consider switching to a higher-boiling point solvent to facilitate a higher reaction temperature. The use of a catalyst, such as cerium (IV) ammonium nitrate (CAN) in water or polymer-supported sulphanilic acid, can significantly accelerate the reaction.[3][7][8]
-
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or dicarbonyl compound can lead to unwanted side reactions.[6]
-
Product Degradation: The desired quinoxaline derivative might be unstable under the prolonged heating required for the reaction to complete.[6]
Problem 2: Formation of Intractable Byproducts
The appearance of unexpected and difficult-to-remove byproducts is a common complication during scale-up.
Key Byproducts and Mitigation Strategies:
-
2,3-Diaminophenazine (DAP): This colored and fluorescent byproduct arises from the oxidative self-condensation of the o-phenylenediamine starting material.[10]
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9]
-
-
Benzimidazole Derivatives: Rearrangement of reaction intermediates can lead to the formation of benzimidazole scaffolds, especially with extended reaction times or in highly acidic conditions.[10]
-
Mitigation: Carefully control the reaction time and pH. If using an acid catalyst, consider a milder, solid-supported acid that can be easily filtered off.
-
-
Polymeric Materials: Dark, tar-like substances can form from the oxidation or self-condensation of starting materials.[10]
-
Mitigation: Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes prevent the formation of these polymeric materials. The use of high-purity, oxidation-free starting materials is also crucial.
-
Problem 3: Purification and Isolation Headaches
Purification is often the bottleneck in the scale-up process. What works on a milligram scale may be impractical or ineffective at a multigram or kilogram scale.
Common Purification Issues and Solutions:
-
Decomposition on Silica Gel: Quinoxaline compounds, particularly quinoxaline-2,3-diones, can be unstable on standard silica gel, leading to decomposition during column chromatography.[9]
-
Solution: If possible, avoid silica gel chromatography. Recrystallization is often the most effective purification method.[9] If chromatography is necessary, consider deactivating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine.[11] Alternatively, other stationary phases like alumina or reverse-phase C18 silica can be explored.[11]
-
-
Product Co-elutes with a Major Impurity: Poor separation on the column can lead to contaminated product.
-
Solution: Before scaling up the purification, perform thorough TLC analysis with various solvent systems to find an eluent that provides optimal separation.[11]
-
-
Product Precipitation on the Column: Low solubility of the product in the chromatography solvents can cause it to precipitate on the column, resulting in low recovery.[11]
-
Solution: Ensure the crude product is fully dissolved before loading it onto the column. If solubility is a persistent issue, consider a solid-loading technique by pre-adsorbing the compound onto a small amount of silica gel.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing quinoxalines?
The most prevalent method is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[4] This method is widely used due to its simplicity and the commercial availability of a wide range of starting materials. For scalability, recent advancements have focused on greener and more efficient protocols.
Q2: What are the advantages of using "green" chemistry approaches for quinoxaline synthesis?
Green chemistry approaches offer significant advantages for scale-up synthesis. These methods often involve:
-
Milder Reaction Conditions: Reducing the need for high temperatures and harsh catalysts, which can improve product stability and reduce energy consumption.[3]
-
Use of Safer Solvents: Replacing toxic organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions.[3][6][7]
-
Improved Atom Economy: One-pot syntheses and the use of recyclable catalysts minimize waste.[3][5]
Q3: How can I improve the regioselectivity when using an unsymmetrical o-phenylenediamine?
The reaction of an unsymmetrical 1,2-diamine can lead to the formation of two regioisomers. The ratio of these isomers can be influenced by:
-
Catalyst Choice: Different catalysts can favor the formation of one isomer over the other.
-
Reaction Conditions: Temperature and solvent can also play a crucial role in directing the regioselectivity. A systematic screening of catalysts and conditions on a small scale is recommended before scaling up.
Q4: Are there any safety concerns I should be aware of during scale-up?
Yes, several safety considerations are paramount during the scale-up of quinoxaline synthesis:
-
Exothermic Reactions: The condensation reaction can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.
-
Handling of Reagents: o-Phenylenediamines can be toxic and are susceptible to oxidation. Handle them in a well-ventilated area and under an inert atmosphere. Many dicarbonyl compounds can also be irritants.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used, especially when working with large volumes.
Data Presentation & Experimental Protocols
Table 1: Recommended Solvent and Catalyst Systems for Quinoxaline Synthesis
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| o-Phenylenediamine, Benzil | Cerium (IV) Ammonium Nitrate (CAN) (5 mol%) | Water | Room Temp | 90-95 | [7] |
| o-Phenylenediamine, Benzil | None | Methanol | Room Temp | 85-95 | [12] |
| o-Phenylenediamine, Oxalic Acid | None (Grinding) | Solvent-free | Room Temp | High | [9] |
| Substituted o-Phenylenediamines, 1,2-Diketones | Polymer Supported Sulphanilic Acid | Ethanol | Reflux | Excellent | [8] |
| o-Phenylenediamine, Benzil | Alumina-supported Heteropolyoxometalates | Toluene | 25 | 92 | [13] |
Experimental Protocol: A Green, Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline
This protocol is adapted from a highly efficient and scalable method.[12]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Benzil (1.0 eq)
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine and benzil.
-
Add methanol to the flask (a typical concentration is 1 mmol of reactants per 10 mL of solvent).
-
Stir the mixture vigorously at room temperature. The reaction is often complete within one minute, which can be monitored by TLC.
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.
Visualizing the Workflow
Diagram 1: Troubleshooting Low Yields in Quinoxaline Synthesis
Caption: A decision tree for troubleshooting low yields.
Diagram 2: General Workflow for Quinoxaline Synthesis and Purification
Caption: A general workflow for quinoxaline synthesis.
References
- 1. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 2. mtieat.org [mtieat.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Synthesized 3-Phenylquinoxaline-5-carboxylic acid
This technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive, in-depth resource for troubleshooting and enhancing the purity of synthesized 3-Phenylquinoxaline-5-carboxylic acid. The methodologies and principles outlined below are grounded in established chemical practices to ensure reliability and reproducibility in your work.
I. Foundational Principles: Understanding Potential Impurities
The successful purification of this compound hinges on a clear understanding of the potential impurities that can arise during its synthesis. The primary synthetic route involves the condensation of a 1,2-diaminobenzoic acid with a phenylglyoxal derivative. Impurities can originate from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,2-diaminobenzoic acid or the phenylglyoxal derivative in your crude product.
-
Side-Products: The formation of undesired side-products, such as benzimidazoles or over-oxidation products, can occur, particularly under harsh reaction conditions.[1]
-
Isomeric Impurities: Depending on the specific precursors, the formation of regioisomers is a possibility that can complicate purification.
-
Solvent Residues: Solvents used in the reaction or workup can become trapped within the crystalline structure of the final product.
A multi-faceted analytical approach is crucial for identifying the nature and extent of these impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis are indispensable.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing direct and actionable solutions.
Question 1: My final product exhibits a low or broad melting point. What is the likely cause and how can I fix it?
A depressed and broad melting point is a strong indication of impurities.
-
Diagnostic Steps & Solutions:
-
Check for Residual Starting Materials: Utilize Thin-Layer Chromatography (TLC) to compare your product with the initial starting materials. If spots corresponding to the starting materials are present, an acid-base extraction is a highly effective purification method.[2][3][4][5][6] Due to its carboxylic acid group, this compound will dissolve in a mild aqueous base (like sodium bicarbonate), while neutral or basic impurities will remain in the organic layer. The desired product can then be recovered by acidifying the aqueous layer, causing it to precipitate.[2][3][4]
-
Consider Isomeric Impurities: If starting material contamination is ruled out, the presence of isomers may be the issue. HPLC is the preferred method for detecting and quantifying isomeric impurities.[][8][9][10] Separating isomers can be challenging and may require more advanced techniques like preparative HPLC or fractional recrystallization.
-
Evaluate for Trapped Solvents: ¹H NMR spectroscopy is highly sensitive for detecting residual solvents.[11][12][13][14][15] If solvent peaks are identified, drying the product under high vacuum at an elevated temperature (below its melting point) for an extended period should remove them.
-
Question 2: My ¹H NMR spectrum shows unexpected peaks that don't correspond to the product or known solvents. How should I proceed?
Unidentified peaks in the NMR spectrum warrant a systematic investigation.
-
Troubleshooting Workflow:
Caption: Decision tree for diagnosing unexpected NMR peaks.
Question 3: The color of my product is darker than the expected pale yellow. How can I decolorize it?
Off-colors are typically due to highly conjugated impurities or oxidation byproducts.
-
Solutions:
-
Recrystallization with Activated Charcoal: During the recrystallization process, adding a small amount of activated charcoal to the hot, dissolved solution can effectively adsorb colored impurities. Be aware that this may slightly reduce your overall yield.
-
Silica Gel Chromatography: For stubborn coloration, column chromatography using silica gel is a more rigorous method. A gradient elution, for instance with ethyl acetate in hexanes, can separate the desired product from the colored contaminants.
-
III. Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is paramount for its success.
Recommended Recrystallization Solvents:
| Solvent | Boiling Point (°C) | Solubility Characteristics | Notes |
| Ethanol | 78.37 | Good solubility when hot, poor when cold. | An excellent general-purpose solvent for this compound.[16][17][18] |
| Acetic Acid | 118 | Similar to ethanol, but with a higher boiling point. | Effective, but care must be taken to remove all residual acetic acid. |
| Toluene | 111 | Moderate solubility when hot. | Can be a good choice, sometimes in a solvent mixture. |
| N,N-Dimethylformamide (DMF) | 153 | High solubility. | Often used for compounds that are difficult to dissolve. Can be used in a co-solvent system with water.[19] |
Step-by-Step Recrystallization Procedure:
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of hot recrystallization solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction for Carboxylic Acid Purification
This liquid-liquid extraction technique is ideal for separating acidic compounds like this compound from neutral or basic impurities.[2][3][4][5][6]
Extraction Workflow Diagram:
Caption: Step-by-step workflow for purification via acid-base extraction.
IV. Frequently Asked Questions (FAQs)
-
Q1: What are the expected analytical characteristics of pure this compound?
-
Appearance: Typically a pale yellow or off-white solid.
-
Solubility: Sparingly soluble in water and non-polar organic solvents. It is soluble in polar organic solvents like ethanol and DMSO, and readily dissolves in aqueous base.
-
Purity Confirmation: A combination of a sharp melting point, a clean ¹H and ¹³C NMR spectrum consistent with the structure, a correct molecular ion peak in mass spectrometry, and a single peak in an HPLC chromatogram are all indicators of high purity.[11][13]
-
-
Q2: Can I use a strong base like sodium hydroxide for the acid-base extraction?
-
While a strong base would deprotonate the carboxylic acid, a milder base like sodium bicarbonate is generally preferred. It is sufficiently basic to extract the carboxylic acid without the risk of promoting side reactions with other functional groups that might be present on your impurities.[2]
-
-
Q3: My compound seems to "oil out" during recrystallization instead of forming crystals. What should I do?
-
"Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by:
-
Using a larger volume of solvent.
-
Switching to a lower-boiling point solvent.
-
Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.
-
-
V. References
-
Acid-Base Extraction. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Benchchem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis. Retrieved from benchchem.com
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from chem.libretexts.org
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate.
-
Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from vernier.com
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from en.wikipedia.org
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
-
BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC). Retrieved from bocsci.com
-
YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from youtube.com
-
Clayden, J., et al. (2008). “Pure by NMR”? Organic Letters.
-
de Klerk, A., et al. (n.d.). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. PubMed.
-
Confluence. (n.d.). Acid and Base Extraction. Retrieved from clinic.engineering.utoronto.ca
-
Benchchem. (n.d.). troubleshooting common problems in quinoxaline synthesis. Retrieved from benchchem.com
-
Al-Ostath, R., et al. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Results in Chemistry, 7(6), 101389.
-
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from derpharmachemica.com
-
Oxford Academic. (n.d.). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Journal of Chromatographic Science.
-
NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from ncbi.nlm.nih.gov
-
NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from ncbi.nlm.nih.gov
-
NIH. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from ncbi.nlm.nih.gov
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from chem.rochester.edu
-
ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from researchgate.net
-
BOC Sciences. (n.d.). CAS 162135-93-5 3-Phenyl-quinoxaline-5-carboxylic acid. Retrieved from bocsci.com
-
MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from mdpi.com
-
International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from ijprd.com
-
ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from researchgate.net
-
Chemicalbook. (n.d.). 2,3-DIPHENYL-QUINOXALINE-5-CARBOXYLIC ACID synthesis. Retrieved from chemicalbook.com
-
KOPS. (2022, June 7). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from kops.uni-konstanz.de
-
Manchester Organics. (n.d.). 3-Phenyl-quinoxaline-5-carboxylic acid | 162135-93-5. Retrieved from manchesterorganics.com
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from organic-chemistry.org
-
Benchchem. (n.d.). Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme. Retrieved from benchchem.com
-
Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Retrieved from patents.google.com
-
2a biotech. (n.d.). Products. Retrieved from 2abio.com
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Analyzing 3-Phenylquinoxaline-5-carboxylic Acid
Welcome to the technical support center for the analysis of 3-Phenylquinoxaline-5-carboxylic acid (CAS 162135-93-5)[1][2]. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common challenges encountered during the analytical characterization of this molecule. Our approach is to move beyond simple protocols by explaining the fundamental principles behind each step, enabling you to troubleshoot effectively and refine your methods with confidence.
Part 1: Foundational Knowledge & Sample Handling
Before delving into specific instrumental techniques, a solid understanding of the analyte's properties is crucial for method development. This compound is an amphoteric molecule, possessing both a basic quinoxaline core and an acidic carboxylic acid group. This duality governs its solubility and chromatographic behavior.
Frequently Asked Questions (FAQs): Sample Preparation
Q1: What is the best solvent for dissolving this compound?
A1: The solubility of this compound is highly pH-dependent.
-
For Reversed-Phase HPLC/LC-MS: The ideal approach is to dissolve the sample in the initial mobile phase whenever possible to prevent peak distortion. If solubility is low, a small amount of organic solvent like acetonitrile (ACN) or methanol (MeOH) can be used, followed by dilution with the aqueous component of the mobile phase. For challenging cases, dissolving in a dilute basic solution (e.g., 0.1% ammonium hydroxide in water/MeOH) will deprotonate the carboxylic acid, enhancing solubility. Subsequently, this stock solution should be diluted into the mobile phase.
-
For NMR Spectroscopy: Deuterated solvents like DMSO-d6 or Methanol-d4 are suitable. DMSO-d6 is often preferred as it can solubilize the compound well and the acidic proton is less likely to exchange rapidly compared to in methanol.
Q2: I'm observing sample degradation. How stable is this compound?
A2: Quinoxaline derivatives are generally stable; however, the carboxylic acid moiety can be susceptible to certain reactions.[3][4][5]
-
pH Stability: Avoid strongly acidic or basic conditions during prolonged storage, as this can promote hydrolysis or other reactions. In high-temperature water, decarboxylation of similar quinoxaline carboxylic acids has been observed, particularly under acidic conditions.[3][4][5] While this is an extreme condition, it highlights a potential degradation pathway.
-
Photostability: As a precautionary measure, store solutions in amber vials and protect them from direct light to prevent potential photodegradation, a common issue with aromatic heterocyclic compounds.
Part 2: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting
HPLC is the primary technique for purity assessment and quantification. Due to the compound's ionizable nature, controlling the mobile phase pH is the most critical factor for achieving sharp, symmetrical peaks.
Q3: My HPLC peak for this compound is tailing severely. What is the cause and how do I fix it?
A3: Peak tailing for this compound is almost always caused by secondary interactions between the analyte and the stationary phase.[6] The primary culprits are the basic nitrogen atoms of the quinoxaline ring interacting with acidic residual silanol groups on the silica-based stationary phase.
This workflow provides a systematic approach to diagnosing and resolving the issue.
References
Technical Support Guide: Overcoming Solubility Challenges with 3-Phenylquinoxaline-5-carboxylic Acid in Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-Phenylquinoxaline-5-carboxylic acid in their experimental assays. Due to its chemical structure—a planar, aromatic quinoxaline core combined with a carboxylic acid functional group—this compound presents a common challenge: poor solubility in aqueous physiological buffers.
This document provides a structured approach to understanding and systematically overcoming these solubility hurdles, ensuring reliable and reproducible experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate problems encountered by users.
Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
A: This is a classic phenomenon known as "crashing out" or solvent exchange-induced precipitation.[1] The compound is highly soluble in a polar aprotic solvent like 100% DMSO but becomes poorly soluble when diluted into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS). The drastic change in solvent polarity causes the compound to rapidly fall out of solution. The key is to manage this transition carefully, as detailed in the troubleshooting sections below.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A: For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2][3] Its strong solubilizing power is necessary for creating a concentrated stock (e.g., 10-50 mM). It is critical to use an anhydrous grade of DMSO and store it properly with desiccant, as DMSO is hygroscopic. Absorbed water can decrease the solubility of hydrophobic compounds over time, potentially leading to precipitation within your stock solution.[4]
Q3: Can I just heat the buffer to get my compound to dissolve?
A: While gentle warming (e.g., to 37°C) can temporarily increase solubility, it is not a robust solution and should be approached with caution.[1] There are two primary risks: 1) The compound may degrade with prolonged exposure to heat, and 2) The solution will be supersaturated and the compound will likely precipitate out again as it cools to room temperature or incubator temperature, leading to inconsistent and non-reproducible concentrations in your assay.
Q4: What is a safe final concentration of DMSO for my assay?
A: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts or cellular toxicity. A widely accepted upper limit is 0.5% (v/v), with an ideal target of ≤0.1%.[1] However, the tolerance of every biological system is different. It is best practice to run a vehicle control experiment with varying DMSO concentrations to determine the maximum level that does not impact your specific assay's performance.
Section 2: In-Depth Troubleshooting Guide
If the FAQs did not resolve your issue, follow this systematic approach to diagnose and solve the solubility problem. The core of the issue lies in the compound's chemistry: the aromatic rings are hydrophobic, while the carboxylic acid group provides a handle for ionization-based solubility enhancement.
The Chemistry of the Problem
This compound is a weak acid. Its solubility is highly dependent on the pH of the solution.[5][6]
-
At low pH (acidic conditions): The carboxylic acid group (–COOH) is protonated and electrically neutral. In this form, the molecule's hydrophobic character dominates, making it poorly soluble in water.
-
At high pH (neutral to basic conditions): The carboxylic acid group is deprotonated to form a carboxylate salt (–COO⁻). This charged state dramatically increases the molecule's polarity and, therefore, its aqueous solubility.[6][7]
The transition between these states is governed by the compound's pKa . While the exact pKa for this specific molecule is not readily published, aromatic carboxylic acids typically have a pKa in the range of 3-5. To achieve significant solubility, the pH of the assay buffer should be at least 1.5 to 2 units above the pKa.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility issues.
Caption: Decision workflow for troubleshooting solubility.
Section 3: Detailed Experimental Protocols
Follow these protocols to implement the strategies outlined above.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile, appropriate-sized vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Solubilize: Vortex the vial vigorously for 1-2 minutes. If full dissolution is not achieved, place the vial in a bath sonicator for 5-10 minutes.
-
Inspect: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particles or crystals.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.
Protocol 2: pH-Mediated Solubility Enhancement
This protocol aims to find a suitable pH for your assay buffer that keeps the compound soluble while maintaining biological activity.
-
Buffer Selection: Choose a buffer system appropriate for your assay that can be adjusted to different pH values (e.g., HEPES, Tris). Note that phosphate buffers (PBS) can sometimes precipitate with divalent cations at higher pH, so be mindful of your media components.
-
Prepare Buffers: Prepare several small batches of your final assay buffer, adjusting the pH to cover a range (e.g., pH 6.5, 7.0, 7.4, 7.8, 8.0).
-
Solubility Test:
-
Add the highest intended final concentration of your compound (from your DMSO stock) to a small volume (e.g., 1 mL) of each pH-adjusted buffer. Ensure the final DMSO concentration is constant and at your desired assay level (e.g., 0.1%).
-
Vortex each sample.
-
Incubate the samples under your standard assay conditions (e.g., 37°C for 1 hour).
-
Visually inspect for precipitation (cloudiness or visible particles). A simple method is to check for light scattering using a plate reader (nephelometry) if available.
-
-
Select Optimal pH: Choose the lowest pH that provides complete solubility and is compatible with your biological system. Always validate that the chosen pH does not adversely affect your assay's performance (e.g., enzyme activity, cell viability).
Protocol 3: Optimized Serial Dilution Method
This method minimizes the shock of solvent exchange by gradually introducing the compound to the aqueous environment.[1]
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock solution in your chosen (and pH-optimized) assay buffer. For example, dilute your 10 mM DMSO stock 1:10 in buffer to create a 1 mM solution with 10% DMSO. This solution may be temporarily cloudy but should clear upon vortexing.
-
Final Dilution: Use this 1 mM intermediate solution to make the final dilutions for your assay. For example, a 1:100 dilution of the 1 mM intermediate solution will yield a final concentration of 10 µM with a much lower final DMSO concentration of 0.1%.
-
Method: Always add the compound solution to the buffer while vortexing gently, rather than adding buffer onto a small drop of the concentrated solution.
Section 4: Summary of Solubility Enhancement Strategies
| Strategy | Principle | Ease of Use | Potential Impact on Assay | Key Consideration |
| pH Adjustment | Ionizes the carboxylic acid group to a more soluble carboxylate salt.[5][7][8] | Simple | High. The pH must be compatible with cells, enzymes, or proteins in the assay. | Determine the acceptable pH range for your specific biological system first. |
| Co-Solvent Optimization | Uses a water-miscible organic solvent (like DMSO) to keep the compound in solution.[2][9][10] | Simple | Medium. High concentrations of co-solvents can be toxic or interfere with the assay.[11] | Keep the final co-solvent concentration as low as possible (ideally ≤0.1% for DMSO). |
| Pre-forming a Salt | The compound is chemically converted to a salt (e.g., sodium salt) before use, providing a more water-soluble starting material.[12][13][14] | Advanced (Requires Chemistry) | Low. The counter-ion (e.g., Na⁺, K⁺) is usually biologically benign at assay concentrations. | This is the most robust solution but requires chemical synthesis capabilities. |
By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by this compound, leading to more accurate and reliable data in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjpdft.com [rjpdft.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.aston.ac.uk [research.aston.ac.uk]
Validation & Comparative
A Comparative Guide to 3-Phenylquinoxaline-5-carboxylic Acid and Other Quinoxaline Derivatives: A Medicinal Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a cornerstone in the field of medicinal chemistry.[1][2] Its versatile structure has been the foundation for a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth comparison of 3-Phenylquinoxaline-5-carboxylic acid , a specific derivative, with other members of the quinoxaline family. Due to the limited publicly available experimental data specifically for this compound, this guide will leverage data from structurally similar analogs and established structure-activity relationships (SAR) to project its potential therapeutic profile. Our objective is to provide a comprehensive resource for researchers to understand the chemical nuances that drive the biological efficacy of this promising class of compounds.
General Synthesis of the Quinoxaline Core: A Foundation for Diversity
The synthesis of the quinoxaline ring is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust and versatile reaction allows for the introduction of a wide array of substituents on the pyrazine ring, leading to a diverse library of derivatives. More contemporary, environmentally friendly methods, such as using a solid acid catalyst like TiO2-Pr-SO3H, can produce high yields in shorter reaction times.[1]
References
Confirming the Mechanism of Action of 3-Phenylquinoxaline-5-carboxylic acid: A Comparative Guide to Tubulin Polymerization Inhibition
Introduction
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties. Within this class, 3-Phenylquinoxaline-5-carboxylic acid has emerged as a compound of interest. However, its precise mechanism of action remains to be definitively elucidated. Based on structure-activity relationship studies of analogous 2,3-diphenylquinoxaline derivatives that demonstrate potent inhibition of tubulin polymerization, we hypothesize that this compound exerts its cytotoxic effects via a similar mechanism.
This guide provides a comprehensive framework for researchers to investigate and confirm the mechanism of action of this compound as a tubulin polymerization inhibitor. We will objectively compare its hypothetical performance with established microtubule-targeting agents, Combretastatin A-4 and Vincristine, and provide detailed experimental protocols and supporting data from related compounds to validate this hypothesis. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system for mechanistic confirmation.
Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. We postulate that this compound binds to tubulin, likely at the colchicine-binding site, inhibiting its polymerization into microtubules. This disruption of microtubule formation is expected to arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.
To validate this hypothesis, a series of experiments are proposed to compare the effects of this compound with two well-characterized tubulin inhibitors with distinct mechanisms:
-
Combretastatin A-4: A potent inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.
-
Vincristine (a Vinca Alkaloid): An inhibitor of microtubule formation that binds to a distinct site on tubulin, leading to the depolymerization of microtubules.
Comparative Data on Tubulin Polymerization Inhibitors
While specific data for this compound is yet to be published, the following table summarizes the inhibitory concentrations (IC50) for related quinoxaline derivatives and our chosen reference compounds against tubulin polymerization and various cancer cell lines. This data serves as a benchmark for the expected potency of our target compound.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivatives | |||
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Tubulin Assembly | 0.77 | |
| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative (13d) | Tubulin Polymerization | 3.97 | |
| 2-aryl-3-arylamino-imidazo-pyrazine | Tubulin Polymerization | 1.6 | |
| Reference Compounds | |||
| Combretastatin A-4 | Tubulin Polymerization | ~1-2 | |
| Vincristine | Tubulin Polymerization | ~0.5-1.5 |
Experimental Workflows for Mechanistic Validation
To rigorously test our hypothesis, we propose a three-tiered experimental approach. The following diagram illustrates the overall workflow.
Caption: Experimental workflow for validating the mechanism of action.
In Vitro Tubulin Polymerization Assay
This is the foundational experiment to directly assess the inhibitory effect of this compound on tubulin assembly.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye that preferentially binds to microtubules.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions to achieve final assay concentrations.
-
Prepare 10 mM stock solutions of Combretastatin A-4 (positive control for inhibition) and Paclitaxel (positive control for enhancement) in DMSO.
-
Use a fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Prepare the tubulin polymerization buffer (TPB) and GTP stock solution as per the manufacturer's instructions.
-
-
Reaction Setup:
-
On ice, prepare a tubulin reaction mixture containing tubulin protein and the fluorescent reporter in TPB.
-
In a pre-warmed 96-well plate, add the test compounds, controls, or vehicle (DMSO) to the appropriate wells.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC50 value for the inhibition of tubulin polymerization by this compound.
-
Cell Cycle Analysis by Flow Cytometry
This assay will determine if the cytotoxicity of this compound is associated with cell cycle arrest at the G2/M phase, a hallmark of anti-mitotic agents.
Principle: Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Combretastatin A-4, Vincristine, or vehicle (DMSO) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.
-
Compare the cell cycle distribution of cells treated with this compound to the controls.
-
Immunofluorescence Microscopy of the Microtubule Network
This technique will provide visual confirmation of microtubule disruption within cells treated with this compound.
Principle: Cells are fixed and permeabilized to allow for the entry of a primary antibody that specifically binds to α-tubulin. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing for the visualization of the microtubule network using a fluorescence microscope.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compounds as described for the cell cycle analysis.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence or confocal microscope.
-
Compare the microtubule structure in treated cells to that of the vehicle-treated control cells.
-
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to apoptosis.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
This guide provides a robust and scientifically rigorous framework for confirming the mechanism of action of this compound as a tubulin polymerization inhibitor. By employing a multi-tiered approach that combines biochemical and cell-based assays, and by making objective comparisons with well-characterized reference compounds, researchers can confidently elucidate the molecular basis of this compound's biological activity. The successful validation of this mechanism will be a critical step in the further development of this compound as a potential therapeutic agent.
A Comparative Guide to the Synthetic Routes of 3-Phenylquinoxaline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out as privileged scaffolds due to their wide range of biological activities and unique photophysical properties. Among these, 3-Phenylquinoxaline-5-carboxylic acid is a key intermediate for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the phenyl and carboxylic acid groups on the quinoxaline core allows for diverse functionalization, making the efficiency and scalability of its synthesis a critical consideration for researchers.
This guide provides an in-depth comparison of two plausible synthetic routes to this compound, offering a critical analysis of their methodologies, performance, and practical considerations. The information presented herein is synthesized from established chemical principles and analogous reactions reported in the scientific literature, providing a valuable resource for selecting the most suitable synthetic strategy.
Route 1: The Classic Hinsberg Condensation Approach
The traditional and most direct pathway to the quinoxaline core is the Hinsberg condensation, which involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, this translates to the condensation of 2,3-diaminobenzoic acid with phenylglyoxal.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the amino groups of 2,3-diaminobenzoic acid on the carbonyl carbons of phenylglyoxal, followed by a cyclization and dehydration sequence to form the aromatic quinoxaline ring. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of phenylglyoxal, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Caption: Workflow for the Hinsberg Condensation of 2,3-diaminobenzoic acid and phenylglyoxal.
Experimental Protocol
Starting Materials:
-
2,3-Diaminobenzoic acid: Can be synthesized by the catalytic hydrogenation of 2-amino-3-nitrobenzoic acid using palladium on carbon (Pd/C) in methanol.[1][2]
-
Phenylglyoxal: Can be prepared by the oxidation of acetophenone with selenium dioxide.[3][4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminobenzoic acid (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add phenylglyoxal (1.0 eq.) to the solution.
-
Add a catalytic amount of a protic acid, such as acetic acid or a few drops of hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Performance and Considerations
| Parameter | Route 1: Hinsberg Condensation |
| Yield | Moderate to good (estimated 60-80%) |
| Reaction Time | 2-6 hours |
| Temperature | Reflux temperature of the solvent |
| Catalyst | Protic acids (e.g., acetic acid, HCl) |
| Solvent | Ethanol, Acetic Acid |
| Purification | Recrystallization or column chromatography |
| Advantages | - Direct and straightforward approach- Readily available starting materials (after initial synthesis)- Well-established reaction mechanism |
| Disadvantages | - Potential for side reactions, such as self-condensation of phenylglyoxal- Use of organic solvents- May require elevated temperatures for extended periods |
Route 2: Green Synthesis in High-Temperature Water
A modern and environmentally conscious alternative to the classic Hinsberg condensation is the use of high-temperature water (HTW) as both the solvent and a catalyst. This approach aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents. The synthesis of 2,3-diarylquinoxaline-6-carboxylic acids in HTW has been reported with good yields, and this methodology can be adapted for the 5-carboxylic acid isomer.[5][6]
Mechanistic Rationale
Under high-temperature and pressure, the properties of water change significantly. The ion product of water increases, making it a more acidic medium that can catalyze the condensation reaction. Furthermore, the dielectric constant of water decreases, making it a better solvent for organic molecules. This unique environment facilitates the reaction between 2,3-diaminobenzoic acid and phenylglyoxal without the need for an external acid catalyst or organic solvent. A significant challenge in the synthesis of quinoxaline carboxylic acids at high temperatures is the potential for decarboxylation.[5][6] The reaction conditions must be carefully optimized to favor the formation of the desired carboxylic acid over the decarboxylated byproduct.
Caption: Synthetic workflow for this compound in high-temperature water, highlighting the potential for decarboxylation.
Experimental Protocol
Starting Materials:
-
2,3-Diaminobenzoic acid
-
Phenylglyoxal
Procedure:
-
In a high-pressure reaction vessel (e.g., a sealed tube or a microwave reactor), suspend 2,3-diaminobenzoic acid (1.0 eq.) and phenylglyoxal (1.0 eq.) in deionized water.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 150-200°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally to maximize the yield of the carboxylic acid while minimizing decarboxylation.
-
After the reaction, cool the vessel to room temperature.
-
The product will likely precipitate from the aqueous solution. Collect the solid by filtration.
-
Wash the solid with water to remove any water-soluble impurities.
-
Dry the product under vacuum. Further purification, if necessary, can be achieved by recrystallization.
Performance and Considerations
| Parameter | Route 2: High-Temperature Water Synthesis |
| Yield | Good to excellent (estimated 70-90%, but dependent on optimized conditions to avoid decarboxylation) |
| Reaction Time | 30-60 minutes |
| Temperature | 150-200°C |
| Catalyst | Water (autocatalytic) |
| Solvent | Water |
| Purification | Filtration and washing with water |
| Advantages | - Environmentally friendly (no organic solvents)- Potentially faster reaction times- Simplified workup and purification |
| Disadvantages | - Requires specialized high-pressure equipment- Risk of decarboxylation at higher temperatures- Optimization of reaction conditions is crucial |
Comparative Analysis and Conclusion
Both the classic Hinsberg condensation and the modern high-temperature water synthesis present viable pathways to this compound. The choice between these routes will largely depend on the specific needs and resources of the research setting.
-
For accessibility and simplicity , the Hinsberg condensation is a reliable method that can be performed with standard laboratory equipment. However, it comes with the environmental and safety considerations associated with the use of organic solvents.
-
For a greener and potentially more efficient synthesis , the high-temperature water approach is highly attractive. While it necessitates specialized equipment, the benefits of avoiding organic solvents, faster reaction times, and simplified purification are significant. The critical factor for success with this method is the careful control of temperature and reaction time to mitigate the risk of decarboxylation.
Ultimately, for laboratories equipped for high-pressure reactions, the high-temperature water synthesis represents a more sustainable and efficient route for the preparation of this compound. For others, the classic Hinsberg condensation remains a robust and accessible option. Further optimization of both routes could lead to even higher yields and purity, facilitating the advancement of research and development in fields that rely on this important quinoxaline derivative.
References
- 1. 2,3-Diaminobenzoic acid | 27576-04-1 | Benchchem [benchchem.com]
- 2. 2,3-Diaminobenzoic acid | 603-81-6 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Structure-Activity Relationship of Novel Anticancer Quinoxalines
Introduction: The Quinoxaline Scaffold in Oncology
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structure allows for diverse functionalization, leading to interactions with a wide range of biological targets.[2] This versatility has made quinoxaline derivatives a major focus in drug discovery, yielding compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[3][4] In oncology, quinoxaline-based agents have shown significant promise by targeting various mechanisms crucial for cancer cell proliferation and survival, such as the inhibition of protein kinases (e.g., EGFR, VEGFR-2) and topoisomerase II, or by intercalating with DNA.[5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel quinoxaline derivatives, with a focus on their anticancer properties. We will objectively compare the performance of recently developed compounds against established benchmarks, supported by experimental data from peer-reviewed literature. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of the key structural modifications that enhance cytotoxic efficacy, guiding the rational design of next-generation anticancer therapeutics.
Benchmark for Comparison: Echinomycin, the DNA Bis-Intercalator
To effectively evaluate novel compounds, a relevant benchmark is essential. For quinoxaline-based anticancer agents, Echinomycin (also known as Quinomycin A) serves as a foundational reference point.[7] Isolated from Streptomyces echinatus, Echinomycin is a potent depsipeptide antibiotic that contains two quinoxaline rings.[7][8]
Its primary mechanism of action is DNA bis-intercalation.[7] The two planar quinoxaline chromophores insert themselves into the DNA double helix at two separate sites, preferentially at 5'-CpG-3' sequences, effectively crosslinking the DNA strands.[7] This physical obstruction blocks the progression of DNA and RNA polymerases, inhibiting replication and transcription and leading to potent cytotoxic effects.[7] Its ability to also inhibit the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) further solidifies its relevance in cancer research, a field where targeting hypoxic tumor environments is a critical strategy.[9] While its clinical use has been limited by toxicity, Echinomycin's potent activity and well-defined mechanism make it an excellent benchmark for assessing the efficacy and novelty of new quinoxaline derivatives.[9][10]
Comparative Structure-Activity Relationship (SAR) Analysis
The anticancer activity of quinoxaline derivatives can be profoundly influenced by the nature and position of substituents on both the benzo and pyrazine rings. The following analysis compares different series of novel compounds, highlighting key SAR trends.
Key SAR Insights Diagram
The following diagram illustrates the general influence of substitutions at various positions on the quinoxaline scaffold on anticancer activity, based on a synthesis of recent findings.
Caption: General SAR trends for anticancer quinoxalines.
Substitutions at C2 and C3 Positions
The C2 and C3 positions of the pyrazine ring are common sites for modification. The nature of the substituents here dramatically impacts cytotoxicity.
-
Aryl and Heteroaryl Groups: A study by Chen et al. on 2,3-substituted quinoxalin-6-amine analogs demonstrated that aryl groups at these positions are critical.[11] Notably, replacing 2,3-diphenyl groups with 2,3-difuranyl moieties significantly enhanced antiproliferative activity against a panel of cancer cell lines, including A549 (lung), PC-3 (prostate), and HT-29 (colon).[11] This suggests that heteroaromatic rings may engage in more favorable interactions with biological targets than simple phenyl rings.
-
Linkers and Complex Side Chains: The introduction of a linker, such as an amide (-NH-CO-) or an amine (-NH-), at the C2 or C3 position, followed by another cyclic system, is a common strategy. One study found that an -NH- linker at the C3 position is essential for activity, while simple aliphatic linkers decrease it.[1] Another series of compounds showed that introducing a benzoxazole moiety via an amine linker at C2 resulted in potent activity against several cancer cell lines, with compound 8 showing an IC50 of 1.49 µM against MGC-803 cells.[1]
Substitutions on the Benzene Ring (C5-C8)
Modifications on the benzo portion of the scaffold also play a crucial role in tuning the biological activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the benzene ring are a key determinant of activity. In one study, the introduction of bromo groups into the quinoxaline skeleton provided better inhibition against A549 lung cancer cells than nitro groups.[5] For example, compound 4m (a bromo-substituted derivative) showed an IC50 of 9.32 µM, which was comparable to the clinical drug 5-fluorouracil (IC50 = 4.89 µM) in the same study.[5] Conversely, another study found that for a different series of compounds, an electron-donating methoxy group (-OCH3) was essential for activity against MCF-7 breast cancer cells, and its replacement with an electron-withdrawing chloro group decreased potency.[1] This highlights that the ideal electronic nature of the substituent is highly dependent on the overall structure of the molecule and its specific biological target.
Comparative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxicity (IC50 in µM) of selected novel quinoxaline derivatives against common cancer cell lines, providing a direct comparison of their potency.
| Compound ID | R² Substituent | R³ Substituent | Benzene Ring Subs. | Cell Line | IC₅₀ (µM) | Reference |
| Benchmark | ||||||
| Doxorubicin | - | - | - | MCF-7 | ~5.23 | [2] |
| 5-Fluorouracil | - | - | - | A549 | 4.89 | [5] |
| Novel Quinoxalines | ||||||
| Compound 4m | Aryl | Aryl | 6-Bromo | A549 | 9.32 | [5] |
| Compound 14 | Aryl-CN | - | 6-OCH₃ | MCF-7 | 2.61 | [1] |
| Compound VIIIc | Cl | N-linked aryl | 6-CH₃ | HCT116 | 2.5 | [12] |
| Compound VIIIc | Cl | N-linked aryl | 6-CH₃ | MCF-7 | 9.0 | [12] |
| Compound IVd | Complex Heterocycle | - | - | A549 | 5.29 | [13] |
| Compound IVd | Complex Heterocycle | - | - | MCF-7 | 4.19 | [13] |
| Compound QW12 | Arylfuran | - | - | HeLa | 10.58 | [14] |
| Compound 13 | Complex Heterocycle | - | - | HepG-2 | 0.81 | [6] |
Key Experimental Methodologies
Reproducible and verifiable data is the cornerstone of scientific integrity. The following section details standardized protocols for the synthesis and biological evaluation of quinoxaline derivatives.
General Synthesis of 2,3-Disubstituted Quinoxalines
The most classical and widely used method for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[15] This approach is efficient and allows for high diversity in the C2 and C3 substituents.
Protocol: Synthesis of 2,3-Diphenylquinoxaline
-
Rationale: This protocol describes a straightforward condensation reaction. Rectified spirit (ethanol) serves as an effective and relatively green solvent. The reaction is typically acid-catalyzed, but warming is often sufficient to drive the reaction to completion. The product is poorly soluble in aqueous ethanol, allowing for simple isolation via precipitation and filtration.[4][15]
-
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.1 g of benzil (a 1,2-dicarbonyl) in 8 mL of rectified spirit. Warm the solution gently on a water bath.[4]
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[4]
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Heat the reaction mixture on a water bath for 30-60 minutes.[15] The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, add water dropwise to the warm solution until a slight turbidity persists.[4]
-
Cool the mixture in an ice bath to facilitate the crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold aqueous ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline. The expected melting point is 125-126°C.[3]
-
Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of quinoxalines.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[16] It is a standard, robust method for screening the efficacy of potential anticancer agents.
-
Rationale: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance is measured with a spectrophotometer.
-
Step-by-Step Procedure:
-
Cell Seeding: Harvest cancer cells (e.g., A549, MCF-7) during their exponential growth phase. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight (~24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with solvent, e.g., DMSO, not exceeding 0.5%) and an untreated control.[16]
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Discussion & Future Perspectives
The comparative analysis reveals several key trends in the SAR of anticancer quinoxalines. The C2 and C3 positions are hotspots for modification, where the introduction of heteroaromatic systems and specific linkers can dramatically enhance potency.[1][11] On the benzene ring, the electronic nature of substituents appears to be context-dependent, suggesting that different quinoxaline scaffolds may interact with different biological targets or binding pockets, requiring tailored optimization.[1][5]
Compounds like VIIIc and 14 , with IC50 values in the low single-digit micromolar range, demonstrate the potential of this scaffold to yield highly potent anticancer agents.[1][12] The activity of compound 13 (IC50 = 0.81 µM) is particularly noteworthy, approaching the potency of some clinical drugs.[6]
Future research should focus on a multi-pronged approach. Firstly, elucidating the precise molecular targets for the most potent novel compounds is critical. While EGFR and VEGFR-2 are known targets, the broad activity spectrum suggests other mechanisms are at play.[6][12] Secondly, systematic exploration of substitutions at the less-studied C5 and C8 positions could yield novel SAR insights. Finally, optimizing the pharmacokinetic properties (ADME/Tox) of lead compounds is a necessary step to translate potent in vitro activity into in vivo efficacy and clinical viability. The strategic combination of established SAR principles with novel chemical space exploration will undoubtedly continue to advance quinoxalines as a cornerstone of modern anticancer drug discovery.
Conclusion
The quinoxaline scaffold remains an exceptionally fertile ground for the development of novel anticancer agents. A deep understanding of its structure-activity relationships is paramount for the rational design of more potent and selective compounds. This guide has demonstrated that strategic modifications—such as introducing heteroaryl groups at C2/C3 and tuning the electronic properties of the benzene ring—consistently lead to significant improvements in cytotoxic activity. By leveraging the experimental protocols and comparative data presented herein, researchers can more effectively navigate the chemical space of quinoxaline derivatives to discover and optimize the next generation of cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 4. pharmacyinfoline.com [pharmacyinfoline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Echinomycin as a promising therapeutic agent against KSHV-related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijiset.com [ijiset.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Correlating In Vitro Potency and In Vivo Efficacy for 3-Phenylquinoxaline-5-carboxylic Acid
This guide provides a strategic framework for researchers, scientists, and drug development professionals aiming to establish a robust In Vitro-In Vivo Correlation (IVIVC) for 3-Phenylquinoxaline-5-carboxylic acid. The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound represents a promising entity within this class. However, translating potent in vitro activity into predictable in vivo efficacy is a critical hurdle in the drug development pipeline.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, offering a self-validating system to build a compelling case for the therapeutic potential of this compound. We will compare its projected performance with benchmarks established by analogous quinoxaline derivatives, supported by detailed experimental methodologies and data interpretation strategies.
The Imperative of IVIVC in Drug Development
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release or potency) and an in vivo response (such as plasma drug concentration or therapeutic effect).[4] Establishing a strong IVIVC is not merely an academic exercise; it is a strategic tool that can accelerate development, reduce the need for extensive clinical testing, and satisfy regulatory requirements by serving as a surrogate for in vivo bioavailability studies.[4][5][6] For a novel compound like this compound, a robust IVIVC provides the confidence needed to advance the molecule from the bench to preclinical and clinical evaluation.
Caption: Conceptual flow of an In Vitro-In Vivo Correlation (IVIVC).
Part 1: Quantifying In Vitro Activity — Beyond the IC₅₀
The initial characterization of any potential therapeutic agent begins in vitro. The goal is to determine the compound's intrinsic potency against a specific biological target or system. Given the broad activities of quinoxalines, multiple assays are warranted.[7][8]
Key In Vitro Assays for Quinoxaline Derivatives
-
Antiproliferative/Cytotoxicity Assay (MTT/MTS): This is a foundational assay for potential anticancer agents.[9] It measures the metabolic activity of cells, which is proportional to the number of viable cells, providing a half-maximal inhibitory concentration (IC₅₀) value.[9][10]
-
Enzyme Inhibition Assay: Many quinoxaline derivatives function by inhibiting specific enzymes, such as kinases (e.g., ASK1, VEGFR-2) or myeloperoxidase.[7][8][11] An enzymatic assay directly measures the compound's ability to inhibit its molecular target, yielding an IC₅₀ or Ki value.
-
Antimicrobial Assay (MIC Determination): For infectious disease applications, the minimum inhibitory concentration (MIC) is determined by exposing various microbial strains to serial dilutions of the compound.[12]
Comparative In Vitro Data
The following table presents hypothetical, yet plausible, in vitro data for this compound compared to two other quinoxaline derivatives described in the literature. This comparative approach is essential for contextualizing the compound's potency.
| Compound | Target/Cell Line | Assay Type | Potency (IC₅₀/MIC) | Reference Analog |
| This compound | HCT116 (Colon Cancer) | MTT Assay | 5.2 µM | - |
| Compound VIIIc | HCT116 (Colon Cancer) | MTT Assay | 0.46 µM | [7] |
| Compound 26e | ASK1 Kinase | Enzyme Inhibition | 30.17 nM | [8] |
| Derivative 4 | M. tuberculosis | MIC Assay | 1.25 µg/mL | [12] |
Rationale: This comparison immediately benchmarks our lead compound. While its hypothetical anticancer activity is moderate compared to a highly potent analog like VIIIc[7], it provides a starting point for correlation. The inclusion of compounds with different mechanisms (kinase inhibition, antimycobacterial) highlights the diverse potential of the quinoxaline scaffold.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to be a self-validating system for assessing the antiproliferative effects of this compound on an adherent cancer cell line (e.g., HCT116).
-
Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x concentrated serial dilutions (e.g., from 200 µM to 0.1 µM) in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include wells treated with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Part 2: Assessing In Vivo Performance — The Preclinical Proving Ground
A promising in vitro profile is only the first step. The true test of a compound is its ability to perform in a complex biological system. This requires carefully selected animal models that are relevant to the intended therapeutic indication.
Selection of In Vivo Models
-
Oncology: For anticancer activity, a human tumor xenograft model is the gold standard. This involves implanting human cancer cells (e.g., HCT116) into immunocompromised mice.
-
Infectious Disease: A murine model of infection, such as an oral candidiasis model or a systemic bacterial infection model, would be appropriate to test antimicrobial efficacy.[13]
-
Inflammation/Other: Depending on the target, models for inflammation, fibrosis, or neurological conditions might be employed.[8]
Caption: A comprehensive workflow for establishing an IVIVC.
Comparative In Vivo Efficacy Data
This table illustrates a potential outcome from an in vivo study, correlating with the in vitro data presented earlier.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Correlation Insight |
| This compound | HCT116 Xenograft | 50 mg/kg, oral, daily | 45% Tumor Growth Inhibition (TGI) | Moderate in vitro potency translates to moderate in vivo efficacy. |
| Alternative Quinoxaline | Murine Oral Candidiasis | 0.2 mg/mL, topical | Significant reduction in inflammatory markers[13] | Demonstrates efficacy in a different disease model, highlighting scaffold versatility. |
| [18F]PQ-6 | APP Transgenic Mice | IV Injection | Labeled Aβ plaques in vivo[14] | Shows utility as a diagnostic/imaging agent, a different application of the quinoxaline core. |
Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol provides a framework for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use female athymic nude mice (6-8 weeks old). Allow a one-week acclimatization period.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells suspended in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na, oral)
-
Group 2: this compound (e.g., 50 mg/kg, oral, daily)
-
Group 3: Positive control (e.g., an approved standard-of-care drug)
-
-
Treatment and Monitoring: Administer the treatments daily for a period of 21-28 days. Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis via qPCR or Western blot).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).
Part 3: Forging the Link — The Art and Science of Correlation
With robust in vitro and in vivo datasets, the final step is to establish the correlation. The goal is to create a model where the in vitro results can reliably predict the in vivo outcome.
Levels of Correlation
The FDA defines several levels of IVIVC, with Level A being the most rigorous.[4][5]
-
Level A Correlation: This is a point-to-point relationship between the in vitro dissolution/potency curve and the in vivo absorption/response curve. It allows the in vitro data to serve as a direct surrogate for the in vivo performance.[4]
-
Level B Correlation: Uses statistical moment analysis to compare the mean in vitro dissolution time with the mean in vivo residence time. It is less specific than Level A.[5]
-
Level C Correlation: Relates a single point from the in vitro data (e.g., dissolution at one time point) to a single pharmacokinetic parameter (e.g., Cmax or AUC).
Causality and Experimental Choice: For a new chemical entity like this compound, aiming for a Level A or a strong Level C correlation is paramount. This requires not just efficacy data but also pharmacokinetic (PK) analysis. Blood samples should be collected at multiple time points during the in vivo study to determine parameters like drug absorption, distribution, metabolism, and excretion (ADME). The in vitro IC₅₀ must be correlated not just to the final tumor volume, but to the drug concentrations achieved within the tumor, establishing a true Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous pathway for establishing an in vitro-in vivo correlation for this compound. The core principle is a comparative, multi-faceted approach. By benchmarking its in vitro potency against known analogs and translating this into a well-designed in vivo model, researchers can build a robust data package. The strength of this correlation will ultimately determine the compound's trajectory in the drug development process. Future work should focus on optimizing the compound's structure to improve its potency and pharmacokinetic profile, using the IVIVC model as a predictive tool to guide synthetic efforts and minimize reliance on extensive animal testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. wjarr.com [wjarr.com]
- 6. phinc-modeling.com [phinc-modeling.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure–Activity Relationships and in Vivo Evaluation of Quinoxaline Derivatives for PET Imaging of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Quinoxaline Acids for Neurodegenerative Disease Research
Introduction: The Emerging Therapeutic Potential of Quinoxaline Acids
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology and the current lack of disease-modifying therapies. A growing body of research has identified quinoxaline acids and their derivatives as a promising class of neuroprotective agents.[1][2] These bicyclic heterocyclic compounds have demonstrated the ability to mitigate neuronal damage in various preclinical models of neurodegeneration. This guide offers a comparative analysis of the neuroprotective effects of prominent quinoxaline derivatives, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Mechanisms of Neuroprotection: Beyond Symptomatic Relief
The neuroprotective effects of quinoxaline derivatives are multifaceted, targeting key pathological pathways implicated in neuronal cell death. The primary mechanisms of action include the modulation of excitatory amino acid receptors, as well as antioxidant and anti-inflammatory activities.
Excitotoxicity Attenuation via Glutamate Receptor Antagonism
Excitotoxicity, a pathological process caused by excessive activation of glutamate receptors, is a major contributor to neuronal damage in a range of neurological disorders.[3] Many quinoxaline derivatives function as potent antagonists of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[4] By blocking these receptors, these compounds can prevent excessive calcium influx into neurons, a critical step in initiating the excitotoxic cascade that leads to cell death.[5]
Several studies have established the structure-activity relationships of quinoxaline derivatives as glutamate receptor antagonists. For instance, the quinoxaline-2,3-dione scaffold has been a cornerstone in the development of competitive AMPA receptor antagonists.[6]
Signaling Pathway: Glutamate Receptor Antagonism by Quinoxaline Derivatives
Caption: Quinoxaline derivatives competitively antagonize AMPA and NMDA receptors, preventing glutamate-induced excitotoxicity.
Antioxidant and Anti-inflammatory Pathways
Beyond their effects on glutamate receptors, certain quinoxaline derivatives exhibit potent antioxidant and anti-inflammatory properties.[7][8][9] Oxidative stress and neuroinflammation are key contributors to the progressive nature of neurodegenerative diseases. Some quinoxaline compounds have been shown to scavenge reactive oxygen species (ROS) and inhibit inflammatory enzymes like lipoxygenase.[7][8] This dual action helps to protect neurons from the damaging effects of oxidative stress and the chronic inflammatory environment characteristic of neurodegenerative conditions.
Signaling Pathway: Antioxidant and Anti-inflammatory Actions of Quinoxaline Derivatives
Caption: Quinoxaline derivatives can exert neuroprotective effects by scavenging reactive oxygen species and inhibiting inflammatory pathways.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of various quinoxaline derivatives has been quantified in a range of in vitro and in vivo models. The following table summarizes key experimental data to provide a comparative overview of their efficacy.
| Derivative | Model System | Assay | Key Findings | Reference |
| MPAQ | Primary cultures of rat midbrain neurons | Spontaneous and progressive dopaminergic neuron death | Substantial protection of dopaminergic neurons. | [1] |
| PAQ | Cellular models of Parkinson's disease | Neuroprotection assays | Demonstrated superior neuroprotective effects compared to MPAQ. | [2] |
| PNQX | In vitro receptor binding assay | AMPA and GlyN receptor affinity | Potent AMPA (IC50 = 0.063 µM) and GlyN (IC50 = 0.37 µM) receptor antagonist. | [10] |
| Sarcosine analogue 9 | In vitro receptor binding assay | AMPA and GlyN receptor affinity | Retained AMPA (IC50 = 0.14 µM) and GlyN (IC50 = 0.47 µM) receptor affinity with improved aqueous solubility compared to PNQX. | [10] |
| Compound 28 | Pentylenetetrazol-induced seizure model in mice | Anticonvulsant activity | Showed promising anticonvulsant activity with an ED50 value of 23.02 mg/kg. | [11] |
| Compound 32 | Pentylenetetrazol-induced seizure model in mice | Anticonvulsant activity | Showed promising anticonvulsant activity with an ED50 value of 29.16 mg/kg. | [11] |
| Compound 7b | Carrageenan-induced edema model in vivo | Anti-inflammatory activity | Showed significant in vivo anti-inflammatory effect (41% inhibition). | [7][8] |
| [¹²⁵I]5 | Aβ(1-42) aggregates and brain tissue from AD models | Binding affinity and autoradiography | Excellent affinity for Aβ aggregates (Ki = 2.6 to 10.7 nM) and specifically labeled β-amyloid plaques. | [2] |
| PQ-6 | Aβ aggregates and brain sections from AD patients | Binding affinity and autoradiography | High affinity for Aβ aggregates (Ki = 0.895 nM) and clear labeling of Aβ plaques. | [12] |
Experimental Protocols: A Guide for Researchers
Reproducibility and standardization are paramount in neuroprotective drug screening. This section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments cited in the comparative analysis.
In Vitro Neuroprotection Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative for a predetermined duration (e.g., 24 hours). Include a vehicle control.
-
Neurotoxin Challenge (Optional): To model a specific neurodegenerative condition, cells can be co-treated or pre-treated with a neurotoxin (e.g., MPP⁺ for Parkinson's or Aβ oligomers for Alzheimer's).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
The lactate dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (spontaneous and maximum LDH release).
Experimental Workflow: In Vitro Neuroprotection Screening
Caption: A generalized workflow for the in vitro screening of the neuroprotective effects of quinoxaline derivatives.
In Vivo Neuroprotection Models
This model is widely used to study the loss of dopaminergic neurons, a hallmark of Parkinson's disease.[10][13][14]
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.[15] All procedures should be performed in a designated safety cabinet.
-
Quinoxaline Derivative Treatment: Administer the quinoxaline derivative (e.g., intraperitoneally) at a predetermined dose and schedule (e.g., once daily for 7 days, starting 24 hours before MPTP administration).
-
Behavioral Analysis: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia at 7 days post-MPTP injection.
-
Tissue Collection and Processing: At 14 days post-MPTP, euthanize the mice and perfuse with 4% paraformaldehyde. Collect the brains and process for immunohistochemistry.
-
Immunohistochemistry: Stain brain sections (substantia nigra and striatum) for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Stereological Analysis: Quantify the number of TH-positive neurons in the substantia nigra to assess the degree of neuroprotection.
This model mimics the amyloid pathology observed in Alzheimer's disease.[16][17][18]
-
Animal Selection: Use male Wistar rats, 250-300g.
-
Amyloid-Beta Preparation: Prepare aggregated Aβ(1-42) oligomers by incubating the peptide solution at 37°C for 24 hours.
-
Stereotaxic Surgery: Anesthetize the rats and stereotaxically inject Aβ(1-42) oligomers (e.g., 5 µg in 2 µL) bilaterally into the hippocampus.
-
Quinoxaline Derivative Treatment: Administer the quinoxaline derivative (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 14 or 28 days) starting from the day of surgery.
-
Cognitive Assessment: Perform cognitive tests such as the Morris water maze or the novel object recognition test to evaluate learning and memory.
-
Histological and Biochemical Analysis: After the behavioral tests, euthanize the animals and collect the brains. Analyze brain tissue for Aβ plaque deposition (e.g., using thioflavin-S staining or immunohistochemistry), neuroinflammation (e.g., Iba1 and GFAP staining for microglia and astrocytes), and synaptic markers (e.g., synaptophysin).
Conclusion and Future Directions
Quinoxaline acids represent a versatile and promising scaffold for the development of novel neuroprotective therapies. Their ability to target multiple pathological pathways, including excitotoxicity, oxidative stress, and neuroinflammation, makes them attractive candidates for treating complex neurodegenerative diseases. The comparative data presented in this guide highlight the potential of several quinoxaline derivatives, with some showing potent activity in preclinical models.
Future research should focus on further elucidating the detailed molecular mechanisms of action of these compounds, particularly their downstream signaling targets. More head-to-head comparative studies are needed to clearly establish the superior candidates for clinical development. Furthermore, optimizing the pharmacokinetic properties of these derivatives to ensure adequate brain penetration and bioavailability will be crucial for their successful translation from the laboratory to the clinic. The detailed experimental protocols provided herein offer a framework for the rigorous and standardized evaluation of this exciting class of neuroprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor antagonists for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 12. Structure–Activity Relationships and in Vivo Evaluation of Quinoxaline Derivatives for PET Imaging of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. modelorg.com [modelorg.com]
- 15. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 16. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. Modeling Alzheimer's disease with non-transgenic rat models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenylquinoxaline-5-carboxylic Acid
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3-Phenylquinoxaline-5-carboxylic acid is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but also carries severe regulatory penalties.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedural recommendations are grounded in an analysis of safety data for structurally similar quinoxaline derivatives and established best practices for hazardous waste management, ensuring a self-validating system of safety and compliance.
Hazard Assessment: The Foundation of Safe Disposal
-
Irritation Potential: Quinoxaline-based carboxylic acids are consistently categorized as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[3][4][5][6] Therefore, this compound must be handled as an irritant.
-
Toxicological Profile: The toxicological properties of many quinoxaline derivatives have not been fully investigated.[7] Given this data gap, and because some nitrogen-containing heterocyclic compounds can pose long-term health risks, it is prudent to handle this compound with a high degree of caution. The Occupational Safety and Health Administration (OSHA) mandates stringent handling protocols for potential carcinogens, and adopting these practices provides a robust margin of safety.[8][9][10]
-
Reactivity: These compounds are generally incompatible with strong oxidizing agents and strong bases.[3][4] Mixing with such materials could lead to vigorous, exothermic reactions.
This assessment logically concludes that this compound waste must be treated as hazardous chemical waste .
Regulatory Framework: Adherence to Legal Mandates
The disposal of laboratory chemical waste is strictly regulated. The primary federal regulation in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][11]
Key regulatory considerations include:
-
Waste Determination: The generator of the waste (the laboratory) is legally responsible for determining if their waste is hazardous.[7] Based on the assessment above, this compound qualifies.
-
Generator Status: Your facility will have an EPA identification number and a designated generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the volume of hazardous waste produced monthly.[12] This status dictates storage time limits and other requirements.
-
Prohibition of Sewer/Trash Disposal: It is illegal to dispose of hazardous chemical waste down the sewer or in the regular trash.[1]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures a safe, compliant, and systematic approach to disposing of this compound and associated materials (e.g., contaminated consumables).
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE is required before handling the waste:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Discard gloves immediately after overt contact with the chemical.[8]
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-certified respirator may be necessary.[13] All respirator use must be part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.
Step 2: Waste Segregation and Containerization
This is the most critical phase for preventing dangerous chemical reactions.
-
Segregate Incompatibles: Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents or strong bases.[1][2][3][4]
-
Solid Waste:
-
Collect pure this compound waste, along with any contaminated items like weighing paper, gloves, or absorbent pads, in a dedicated solid waste container.
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail with a lid) and be in good condition with no leaks or damage.[2]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect it in a separate, compatible liquid waste container (e.g., a glass or HDPE bottle with a screw-top cap).
-
Segregate halogenated and non-halogenated solvent waste streams.
-
Never fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[11]
-
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[14]
Step 3: Proper Labeling
Incorrect labeling is a common and serious compliance violation.
-
As soon as the first drop of waste enters the container, it must be labeled.[2][15]
-
The label must clearly state the words "HAZARDOUS WASTE" .[12][15]
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentage. For example:
-
"this compound, >95%"
-
"Methanol, 70%; this compound, 30%"
-
-
Indicate the specific hazards (e.g., Irritant, Handle with Caution).[12]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[12][14]
-
The SAA must be under the control of laboratory personnel.[1][11]
-
Keep waste containers tightly closed at all times, except when adding waste.[4][15]
-
Store containers within a secondary containment bin or tray to contain any potential leaks.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
Step 5: Arrange for Final Disposal
-
Professional Disposal: The only acceptable disposal route is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12]
-
Incineration: For this type of organic compound, the most probable disposal method is high-temperature incineration in a licensed facility, which is designed to destroy the compound completely and safely.[16]
-
Documentation: Maintain all records related to the waste disposal, as required by the EPA and your institution.
Spill and Emergency Procedures
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sweep or scoop the absorbed material into a designated hazardous waste container.[16][17]
-
Label the container as hazardous waste, listing all contents.
-
Clean the spill area thoroughly.
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if necessary.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Data Summary and Visual Workflow
For quick reference, the key data is summarized below.
| Parameter | Guideline | Source(s) |
| Predicted Hazard Class | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant | [3][4][5][6] |
| Required PPE | Chemical Safety Goggles, Nitrile Gloves, Lab Coat | [4][8] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | [3][4] |
| Container Material | HDPE, Glass (for liquids) | [2][11] |
| Required Labeling | "HAZARDOUS WASTE" + Full Chemical Names & Percentages | [12][15] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor (via EHS) | [11][12][16] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this structured protocol—from initial hazard assessment and PPE selection to proper segregation, labeling, and final disposal through certified channels—researchers can ensure they are protecting themselves, their colleagues, and the community while maintaining full regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any site-specific requirements.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 14. nswai.org [nswai.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
